Alrestatin Sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4.Na/c16-11(17)7-15-13(18)9-5-1-3-8-4-2-6-10(12(8)9)14(15)19;/h1-6H,7H2,(H,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZUETPACPDEAD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8NNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199838 | |
| Record name | Alrestatin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51876-97-2 | |
| Record name | Alrestatin sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051876972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alrestatin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALRESTATIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/018XNU6812 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Alrestatin Sodium and its Mechanism of Action in Diabetic Neuropathy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetic neuropathy remains a prevalent and debilitating complication of diabetes mellitus, characterized by progressive nerve damage and dysfunction. A key pathogenic mechanism implicated in its development is the hyperactivity of the polyol pathway, driven by the enzyme aldose reductase. Alrestatin sodium, an early aldose reductase inhibitor, has been investigated for its potential to mitigate nerve damage by blocking this pathway. This technical guide provides an in-depth exploration of the mechanism of action of this compound, summarizing key preclinical and clinical findings, and detailing relevant experimental protocols. While alrestatin itself did not achieve clinical use due to modest efficacy and adverse effects, the study of its mechanism continues to inform the development of novel therapeutics for diabetic neuropathy.
The Polyol Pathway and its Role in Diabetic Neuropathy
Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in the hyperglycemic state characteristic of diabetes, the capacity of hexokinase is saturated, leading to an increased flux of glucose through the alternative polyol pathway.[1][2] This pathway is particularly active in insulin-insensitive tissues such as nerves, the retina, and kidneys.[2]
The polyol pathway consists of two primary enzymatic steps:
-
Aldose Reductase: This enzyme catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][2]
-
Sorbitol Dehydrogenase: Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase, utilizing NAD+ as a cofactor.
The overactivation of this pathway in diabetic neuropathy is hypothesized to induce nerve damage through several mechanisms:
-
Sorbitol Accumulation: Sorbitol is a polyol that does not readily diffuse across cell membranes, leading to its intracellular accumulation. This creates a hyperosmotic environment within the nerve cells, causing osmotic stress and subsequent cellular damage.[2]
-
NADPH Depletion: The increased activity of aldose reductase consumes NADPH, a critical cofactor for glutathione reductase. Glutathione reductase is essential for regenerating the antioxidant glutathione (GSH). Depletion of NADPH, therefore, impairs the cellular antioxidant defense system, rendering the nerve cells more susceptible to oxidative stress.[1]
-
Increased Oxidative Stress: The depletion of GSH, coupled with other metabolic disturbances, leads to an increase in reactive oxygen species (ROS), contributing to lipid peroxidation, protein damage, and apoptosis of nerve cells.
-
Advanced Glycation End Product (AGE) Formation: The accumulation of fructose, a product of the polyol pathway, can contribute to the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of diabetic complications through their pro-inflammatory and pro-oxidative effects.[1]
This compound: An Aldose Reductase Inhibitor
This compound is a derivative of 1,3-dioxo-1H-benzo[de]isoquinoline-2(3H)-yl]acetic acid and was one of the first aldose reductase inhibitors to be evaluated in clinical trials for diabetic neuropathy.[3] Its primary mechanism of action is the inhibition of aldose reductase, the rate-limiting enzyme of the polyol pathway.[4][5]
Mechanism of Action
Alrestatin acts as an inhibitor of aldose reductase, thereby reducing the conversion of glucose to sorbitol.[4] By blocking this initial step, alrestatin aims to prevent the downstream pathological consequences of polyol pathway hyperactivity, including sorbitol accumulation, NADPH depletion, and increased oxidative stress. One study noted that alrestatin was withdrawn due to its non-specificity for aldose reductase (ALR2).[1]
Quantitative Data
The following table summarizes the available quantitative data for alrestatin's interaction with its target enzyme.
| Parameter | Value | Organism | Reference |
| IC50 | 6500 nM | Human | [3] |
| Ki | 7500 nM | Human | [3] |
IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.
While specific quantitative data on the reduction of sorbitol in diabetic animal models by alrestatin is limited in the available literature, studies on other aldose reductase inhibitors have demonstrated significant reductions. For instance, fidarestat treatment in diabetic rats completely prevented the accumulation of sorbitol and fructose in the sciatic nerve and retina.[6] Similarly, another aldose reductase inhibitor, ICI 105552, reduced sorbitol accumulation in the sciatic nerve of diabetic rats by 70%. These findings with other inhibitors illustrate the potential of this drug class to impact the polyol pathway directly.
Preclinical and Clinical Evidence
Preclinical Studies
Studies in animal models of diabetes have been crucial in establishing the "proof of concept" for aldose reductase inhibition. These studies have generally shown that inhibitors of this enzyme can prevent or delay the onset of nerve conduction deficits and reduce the accumulation of sorbitol in nerve tissues. For example, in streptozotocin-induced diabetic rats, aldose reductase inhibitors have been shown to normalize nerve blood flow and reduce oxidative stress markers.[7]
Clinical Trials of Alrestatin
Clinical trials of alrestatin in patients with diabetic neuropathy were conducted in the late 1970s and early 1980s. A single-blind, non-randomized, placebo crossover trial involving nine patients with diabetic peripheral neuropathy was conducted over a four-month period.[8] While most patients reported subjective improvements in their symptoms, objective measures of nerve conduction were largely unchanged.[8][9] The trials also highlighted issues with toxicity, particularly photosensitive skin rashes.[8]
A separate study involving intravenous administration of alrestatin to two diabetic patients also showed subjective symptom improvement that lasted for approximately three weeks after the infusions were stopped; however, no significant objective changes in peripheral nerve conduction velocities or neurological examination were observed.[9] A 30-day oral trial in four diabetic patients showed neither subjective nor objective improvements.[9]
The modest efficacy and the emergence of adverse effects ultimately led to the discontinuation of alrestatin's clinical development.
The following table summarizes the findings from a key clinical trial of alrestatin.
| Trial Design | Number of Patients | Treatment | Key Findings | Reference |
| Single-blind, non-randomized, placebo crossover | 9 | Alrestatin | Subjective benefit reported by most patients. No significant change in objective measures of nerve conduction. Evidence of toxicity (photosensitive skin rash). | [8] |
| Intravenous and Oral Administration | 6 (2 IV, 4 oral) | Alrestatin | IV: Subjective improvement in 2 patients, no objective change. Oral: No subjective or objective improvement in 4 patients. | [9] |
It is important to note that clinical trials of other aldose reductase inhibitors have also yielded mixed results. While some studies with inhibitors like sorbinil and ranirestat have shown statistically significant, albeit small, improvements in nerve conduction velocity, the clinical significance of these changes has been debated.[10][11] For instance, a trial with ponalrestat showed no significant changes in symptoms or nerve conduction velocity.[12]
Experimental Protocols
Aldose Reductase Inhibition Assay
This protocol provides a generalized method for determining the in vitro inhibitory activity of a compound against aldose reductase.
Objective: To determine the IC50 value of a test compound for aldose reductase.
Materials:
-
Purified or partially purified aldose reductase enzyme (from sources such as bovine lens or recombinant human enzyme)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound and a series of dilutions to be tested.
-
Prepare working solutions of NADPH and DL-glyceraldehyde in phosphate buffer.
-
Prepare the aldose reductase enzyme solution in buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
NADPH solution
-
Test compound solution (at various concentrations) or vehicle control (for uninhibited reaction)
-
Aldose reductase enzyme solution
-
-
Include a blank control containing all reagents except the enzyme.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate to all wells.
-
-
Measure Absorbance:
-
Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode) at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve. A protocol for ALR2 inhibition has been followed by Hayman and Kinoshita.[1]
-
Measurement of Nerve Conduction Velocity (NCV) in Animal Models
This protocol outlines a general procedure for measuring motor and sensory nerve conduction velocity in rodent models of diabetic neuropathy.
Objective: To assess the functional integrity of peripheral nerves in diabetic animals and to evaluate the therapeutic effect of a test compound.
Materials:
-
Anesthetized diabetic and control animals (e.g., rats or mice)
-
Nerve conduction recording equipment (electromyograph)
-
Stimulating and recording electrodes (needle or surface electrodes)
-
Warming pad and temperature probe to maintain animal body temperature
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Maintain the animal's body temperature at 37°C using a warming pad, as nerve temperature can affect conduction velocity.
-
-
Motor Nerve Conduction Velocity (MNCV) - e.g., Sciatic-Tibial Nerve:
-
Place the recording electrodes over a muscle innervated by the tibial nerve (e.g., plantar muscles of the paw).
-
Place the stimulating electrodes at two points along the sciatic-tibial nerve: a proximal site (e.g., sciatic notch) and a distal site (e.g., the ankle).
-
Deliver a supramaximal electrical stimulus at each site and record the resulting compound muscle action potential (CMAP).
-
Measure the latency (time from stimulus to the onset of the CMAP) for both proximal and distal stimulation.
-
Measure the distance between the two stimulation points along the nerve.
-
Calculate MNCV using the formula:
-
MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))
-
-
-
Sensory Nerve Conduction Velocity (SNCV) - e.g., Sural Nerve:
-
Place stimulating electrodes along the path of the sural nerve (e.g., at the ankle).
-
Place recording electrodes at a distance along the nerve or over the skin innervated by the nerve.
-
Deliver a supramaximal electrical stimulus and record the sensory nerve action potential (SNAP).
-
Measure the latency from the stimulus to the peak of the SNAP.
-
Measure the distance between the stimulating and recording electrodes.
-
Calculate SNCV using the formula:
-
SNCV (m/s) = Distance (mm) / Latency (ms)
-
-
-
Data Analysis:
-
Compare the NCV values between diabetic and non-diabetic control animals.
-
In treatment studies, compare the NCV values of treated diabetic animals with untreated diabetic animals and non-diabetic controls.
-
Visualizations
Signaling Pathway
Caption: The Polyol Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the development of an Aldose Reductase Inhibitor.
Conclusion
This compound, as an early aldose reductase inhibitor, played a significant role in validating the polyol pathway as a therapeutic target for diabetic neuropathy. While its clinical development was halted due to limited efficacy and safety concerns, the research surrounding alrestatin and subsequent inhibitors has provided invaluable insights into the complex pathogenesis of this diabetic complication. The continued investigation into more potent and specific aldose reductase inhibitors, along with a deeper understanding of the downstream consequences of polyol pathway activation, holds promise for the future development of effective disease-modifying therapies for diabetic neuropathy. This guide serves as a comprehensive resource for professionals in the field, summarizing the foundational knowledge of alrestatin's mechanism of action and providing a framework for ongoing research and development efforts.
References
- 1. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical trial of an aldose reductase inhibitor in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aldose reductase inhibition: studies with alrestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aldose reductase inhibitor ranirestat significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double-blind placebo-controlled study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aldose reductase inhibition improves nerve conduction velocity in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical and neurophysiological studies of aldose reductase inhibitor ponalrestat in chronic symptomatic diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Alrestatin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alrestatin, also known by its developmental code AY-22284, was one of the pioneering compounds in the class of aldose reductase inhibitors (ARIs).[1] Its discovery and subsequent investigation were driven by the "polyol pathway" or "sorbitol-aldose reductase pathway" hypothesis of diabetic complications. This hypothesis posits that in hyperglycemic states, the enzyme aldose reductase catalyzes the reduction of excess glucose to sorbitol.[2] The accumulation of sorbitol within cells, particularly in insulin-independent tissues like nerves, the retina, and kidneys, leads to osmotic stress and a cascade of cellular damage, contributing to the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy.[2][3] Alrestatin was developed to inhibit aldose reductase, thereby preventing the formation of sorbitol and mitigating these long-term complications of diabetes.[1] Although Alrestatin's clinical development was ultimately halted due to adverse effects and limited efficacy, its study provided a crucial foundation for the ongoing development of next-generation ARIs.[1][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental protocols associated with Alrestatin.
Discovery and Development
Alrestatin was first synthesized in 1969.[1] It emerged from research efforts aimed at identifying compounds capable of inhibiting aldose reductase. Early studies demonstrated its potential in animal models, suggesting that by blocking the sorbitol pathway, it could prevent or delay the onset of diabetic complications.[5] This initial promise led to its advancement into clinical trials in the late 1970s and early 1980s, making it the first orally bioavailable ARI to be tested in humans.[1]
However, the clinical trials revealed significant challenges. While some subjective improvements in symptoms of diabetic neuropathy were reported, objective measures of nerve conduction velocity did not show significant changes.[5][6] Furthermore, the trials were hampered by a high incidence of adverse effects, most notably photosensitive skin rashes and potential hepatotoxicity.[1][4] Ultimately, these factors led to the termination of Alrestatin's development, and it was never commercialized for clinical use.[1]
Synthesis of Alrestatin
The synthesis of Alrestatin, chemically known as (1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid, is a relatively straightforward condensation reaction.[1]
Experimental Protocol: Synthesis of Alrestatin
Materials:
-
1,8-Naphthalic anhydride
-
Glycine
-
A suitable high-boiling point solvent (e.g., dimethylformamide (DMF) or glacial acetic acid)
Procedure:
-
A mixture of 1,8-naphthalic anhydride and an equimolar amount of glycine is suspended in the chosen solvent.
-
The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is allowed to cool to room temperature.
-
The precipitated product, Alrestatin, is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., ethanol or water) to remove any unreacted starting materials and impurities.
-
The final product can be further purified by recrystallization from an appropriate solvent to yield pure (1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid.
Mechanism of Action: Inhibition of Aldose Reductase
Alrestatin functions as a competitive inhibitor of aldose reductase (EC 1.1.1.21).[7] This enzyme is the first and rate-limiting step in the polyol pathway. In hyperglycemic conditions, the normal glycolytic pathway becomes saturated, leading to an increased flux of glucose through the polyol pathway. Aldose reductase, using NADPH as a cofactor, reduces glucose to sorbitol.[2]
Alrestatin's inhibitory action prevents this conversion. By binding to the active site of aldose reductase, it blocks the access of glucose, thereby inhibiting the production of sorbitol.[7] This, in turn, is expected to prevent the downstream pathological consequences of sorbitol accumulation, such as osmotic stress, increased oxidative stress due to NADPH depletion, and the formation of advanced glycation end products (AGEs).[3]
Signaling Pathway: The Polyol Pathway
Caption: The Polyol Pathway and the inhibitory action of Alrestatin.
Quantitative Data
The following tables summarize the key quantitative data for Alrestatin.
Table 1: In Vitro Inhibitory Activity of Alrestatin
| Parameter | Value | Source |
| IC50 | 6500 nM | [6] |
| Ki | 7500 nM | [6] |
Table 2: Pharmacokinetic Properties of Alrestatin in Humans
| Parameter | Value | Source |
| Route of Administration | Intravenous, Oral | [5] |
| Intravenous Dose | 50 mg/kg body weight | [5] |
| Oral Dose | 1 gm q.i.d. | [5] |
| Serum Half-life | ~1 hour | [5] |
| Urinary Excretion | 99% within 24 hours | [5] |
Experimental Protocols
Aldose Reductase Inhibition Assay (Spectrophotometric Method)
This protocol is based on the principle of the Hayman and Kinoshita method and measures the activity of aldose reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Purified or partially purified aldose reductase (e.g., from bovine lens)
-
Sodium phosphate buffer (pH 6.2)
-
NADPH solution
-
Substrate solution (e.g., DL-glyceraldehyde)
-
Test compound (Alrestatin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in each well/cuvette containing the sodium phosphate buffer, NADPH solution, and the enzyme solution.
-
Add the test compound (Alrestatin) at various concentrations to the respective wells. For the control, add the solvent vehicle.
-
Incubate the mixture at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding the substrate solution (DL-glyceraldehyde).
-
Immediately measure the decrease in absorbance at 340 nm over a specific time period in kinetic mode.
-
The rate of NADPH oxidation is proportional to the aldose reductase activity.
-
Calculate the percentage of inhibition for each concentration of Alrestatin compared to the control.
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for Evaluating Aldose Reductase Inhibitors
Caption: A generalized experimental workflow for the evaluation of aldose reductase inhibitors.
Conclusion
Alrestatin holds a significant place in the history of drug discovery for diabetic complications. Although it did not achieve clinical success, the research surrounding Alrestatin was instrumental in validating the polyol pathway as a therapeutic target and in laying the groundwork for the development of more potent and specific aldose reductase inhibitors. The methodologies developed and refined during its investigation continue to be relevant in the ongoing search for effective treatments for the long-term consequences of diabetes. This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing essential information on the discovery, synthesis, and evaluation of this pioneering molecule.
References
- 1. Enzyme Activity Measurement for Aldehyde Reductase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Synthesis of 3(N(1,3dioxo 1H Benzo [research.amanote.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. bmrservice.com [bmrservice.com]
- 6. abcam.cn [abcam.cn]
- 7. Activation of aldose reductase from human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Alrestatin Sodium and the Polyol Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of Alrestatin Sodium as an inhibitor of the polyol pathway, a critical metabolic route implicated in the pathogenesis of diabetic complications. This document provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and a visual representation of the related biochemical and experimental workflows.
Introduction: The Polyol Pathway in Diabetic Complications
Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in hyperglycemic states, such as in diabetes mellitus, the excess glucose is shunted into the polyol pathway. This pathway consists of two primary enzymatic reactions. First, aldose reductase (AR) reduces glucose to sorbitol, a sugar alcohol, with the concomitant oxidation of NADPH to NADP+. Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase (SDH), which utilizes NAD+ as a cofactor.
The increased flux through the polyol pathway contributes to the pathology of diabetic complications through several mechanisms:
-
Osmotic Stress: The intracellular accumulation of sorbitol, which does not readily diffuse across cell membranes, leads to osmotic stress and subsequent cellular damage.
-
Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this crucial cofactor. NADPH is essential for the regeneration of the key antioxidant, reduced glutathione (GSH), by glutathione reductase. A diminished NADPH/NADP+ ratio impairs the cell's ability to counteract oxidative stress.
-
Pseudohypoxia: The oxidation of sorbitol to fructose increases the NADH/NAD+ ratio, creating a state of pseudohypoxia that can alter cellular metabolism.
-
Advanced Glycation End Products (AGEs): The fructose produced in the polyol pathway is a more potent glycating agent than glucose, leading to the accelerated formation of AGEs. AGEs are implicated in the cross-linking of proteins, inflammation, and further oxidative stress.
-
Protein Kinase C (PKC) Activation: Increased levels of diacylglycerol (DAG), a byproduct of the glycolytic pathway upstream of the step inhibited by the altered NADH/NAD+ ratio, can lead to the activation of PKC. PKC activation is linked to a variety of cellular changes contributing to diabetic complications.
Aldose reductase inhibitors, such as this compound, represent a therapeutic strategy to mitigate the pathological consequences of polyol pathway hyperactivity.
This compound: An Aldose Reductase Inhibitor
This compound is a potent inhibitor of aldose reductase. By blocking the first and rate-limiting step of the polyol pathway, this compound prevents the conversion of glucose to sorbitol, thereby ameliorating the downstream pathological effects.
Mechanism of Action
Kinetic studies have classified Alrestatin as an uncompetitive inhibitor of human kidney aldose reductase with respect to both the aldehyde substrate and NADPH.[1] This indicates that Alrestatin preferentially binds to the enzyme-substrate (enzyme-NADPH-aldehyde) complex.
Quantitative Data
The inhibitory potency of this compound against aldose reductase has been quantified, although comparative data from single studies with other inhibitors is limited.
| Inhibitor | IC50 | Ki | Source |
| Alrestatin | 6500 nM | 7500 nM | DrugBank Online[2] |
IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and the polyol pathway.
Aldose Reductase Activity Assay (Spectrophotometric)
This protocol is adapted from a general method for determining aldose reductase activity from tissue homogenates, such as lens tissue, and can be used to assess the inhibitory potential of compounds like Alrestatin.
Objective: To measure the rate of NADPH oxidation by aldose reductase in the presence of a substrate and to determine the inhibitory effect of this compound.
Principle: Aldose reductase activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Phosphate buffer (0.067 M, pH 6.2)
-
NADPH solution (25 x 10⁻⁵ M in phosphate buffer)
-
DL-glyceraldehyde solution (substrate, 5 x 10⁻⁴ M in phosphate buffer)
-
Tissue homogenate (e.g., 10% w/v rat lens supernatant in phosphate buffer)
-
This compound stock solution (in appropriate solvent, e.g., DMSO or buffer)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Lens Homogenate:
-
Excise lenses from the eyes of the experimental animals (e.g., rats).
-
Prepare a 10% (w/v) homogenate in ice-cold 0.1 M phosphate buffer saline (pH 7.4).
-
Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.
-
Collect the supernatant, which contains the lens proteins including aldose reductase.
-
-
Assay Mixture Preparation:
-
Reference Cuvette:
-
0.7 mL of 0.067 M phosphate buffer (pH 6.2)
-
0.1 mL of NADPH solution
-
0.1 mL of lens supernatant
-
0.1 mL of phosphate buffer (in place of substrate)
-
-
Sample Cuvette:
-
0.7 mL of 0.067 M phosphate buffer (pH 6.2)
-
0.1 mL of NADPH solution
-
0.1 mL of lens supernatant
-
-
-
Inhibitor Addition (for IC50 determination):
-
Prepare serial dilutions of this compound.
-
Add a small volume (e.g., 10 µL) of each this compound dilution to both the reference and sample cuvettes. For the control (no inhibitor), add the same volume of solvent.
-
-
Enzymatic Reaction and Measurement:
-
Incubate the cuvettes at 37°C for 5 minutes.
-
Initiate the reaction in the sample cuvette by adding 0.1 mL of DL-glyceraldehyde solution and mix quickly.
-
Immediately place the cuvettes in the spectrophotometer and record the decrease in absorbance at 340 nm for 3-5 minutes at 30-second intervals.
-
-
Calculation of Activity and Inhibition:
-
Calculate the rate of NADPH oxidation (ΔOD/min) from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Quantification of Sorbitol and Fructose in Tissue (HPLC)
This protocol describes a general method for the simultaneous measurement of sorbitol and fructose in biological tissues, such as the sciatic nerve, using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the levels of sorbitol and fructose in tissue samples from control and diabetic animals, with and without this compound treatment.
Principle: Tissue extracts are processed, and the polyols are separated by HPLC and detected, often using an Evaporative Light Scattering Detector (ELSD) or after derivatization with a UV-absorbing compound.
Materials:
-
Sciatic nerve tissue
-
Internal standard solution (e.g., xylose)
-
HPLC-grade water, acetonitrile, and other necessary solvents
-
Reagents for derivatization (e.g., phenyl isocyanate)
-
HPLC system with a suitable column (e.g., Phenomenex Luna 5u NH₂ 100A) and detector (e.g., ELSD or UV)
-
Tissue homogenizer
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Excise and weigh the sciatic nerve tissue.
-
Homogenize the tissue in a known volume of HPLC-grade water containing the internal standard.
-
Deproteinize the homogenate (e.g., by centrifugation or filtration).
-
Lyophilize the resulting supernatant to dryness.
-
-
Derivatization (if using UV detection):
-
Dissolve the dried residue in pyridine.
-
Add phenyl isocyanate and incubate at 55°C for 60 minutes to form phenylcarbamate derivatives.
-
-
HPLC Analysis:
-
Column: Phenomenex Luna 5u NH₂ 100A (250 mm x 4.60 mm, 5 micron)
-
Mobile Phase (Isocratic): Acetonitrile:Water (e.g., 82.5:17.5, v/v)
-
Flow Rate: 1.0 mL/min
-
Detector (ELSD): Drift tube temperature 82°C, Nitrogen flow rate 2.0 L/min
-
Detector (UV): 240 nm (for phenylisocyanate derivatives)
-
-
Quantification:
-
Prepare standard curves for sorbitol and fructose using known concentrations.
-
Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to the standards and the internal standard.
-
Express the results as nmol or µmol per gram of tissue weight.
-
Visualizing the Role of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the polyol pathway, the mechanism of its pathological consequences, the inhibitory action of this compound, and a general experimental workflow for its evaluation.
The Polyol Pathway and Its Pathological Consequences
Caption: The Polyol Pathway under Hyperglycemia.
Mechanism of this compound Inhibition
Caption: Inhibition of Aldose Reductase by Alrestatin.
Experimental Workflow for Evaluating this compound
References
- 1. The effects of an aldose reductase inhibitor upon the sorbitol pathway, fructose-1-phosphate and lactate in the retina and nerve of streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of Advanced Glycation End Product (AGE) Formation and Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldose reductase inhibition: studies with alrestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical structure and properties of Alrestatin Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental methodologies related to Alrestatin Sodium, a potent inhibitor of the aldose reductase enzyme. This document is intended to serve as a valuable resource for professionals engaged in diabetes research and the development of novel therapeutics for its complications.
Chemical Structure and Properties
This compound is the sodium salt of Alrestatin, a derivative of naphthalimide. Its chemical structure is characterized by a planar naphthalimide ring system linked to an acetic acid moiety.
Chemical Structure:
-
IUPAC Name: Sodium 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate[1]
-
Molecular Formula: C₁₄H₈NNaO₄[1]
-
CAS Number: 51876-97-2[1]
A summary of the key physicochemical properties of Alrestatin and its sodium salt is presented in the table below.
| Property | Value | Source |
| Alrestatin (Free Acid) | ||
| Molecular Weight | 255.23 g/mol | [2] |
| pKa (Strongest Acidic) | 3.45 (Predicted) | |
| This compound | ||
| Molecular Weight | 277.21 g/mol | [1][3] |
| Solubility | Soluble in DMSO (50 mg/mL) | [4] |
Mechanism of Action: Inhibition of the Polyol Pathway
This compound exerts its therapeutic effect by inhibiting aldose reductase, a key enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol. This accumulation is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. By blocking aldose reductase, this compound prevents the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects.
The following diagram illustrates the polyol pathway and the inhibitory action of this compound.
Experimental Protocols
This section details the methodologies for the synthesis, characterization, and biological evaluation of this compound.
Synthesis of Alrestatin
Alrestatin can be synthesized through the reaction of 1,8-naphthalic anhydride with glycine.[1]
Materials:
-
1,8-naphthalic anhydride
-
Glycine
-
High-boiling point solvent (e.g., dimethylformamide or glacial acetic acid)
Procedure:
-
A mixture of 1,8-naphthalic anhydride and an equimolar amount of glycine is suspended in a suitable high-boiling point solvent.
-
The reaction mixture is heated to reflux for several hours until the starting materials are consumed (monitoring by thin-layer chromatography).
-
The mixture is then cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., ethanol or water) to remove unreacted starting materials.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
-
To obtain this compound, the purified Alrestatin is treated with an equimolar amount of a sodium base (e.g., sodium hydroxide or sodium bicarbonate) in a suitable solvent, followed by precipitation or lyophilization.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
A validated reverse-phase HPLC method can be used for the purity assessment and quantification of this compound.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH-adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer at a wavelength determined by the UV-Vis spectrum of Alrestatin (typically around 230 nm).
-
Injection Volume: 20 µL
-
Quantification: Based on a standard curve of known concentrations of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound. The spectra should be consistent with the proposed chemical structure.
Mass Spectrometry (MS):
Mass spectrometry can be used to confirm the molecular weight of Alrestatin and its sodium salt. Fragmentation patterns can provide further structural information.
In Vitro Aldose Reductase Inhibition Assay
The inhibitory potency of this compound against aldose reductase can be determined using a spectrophotometric assay.
Principle:
The activity of aldose reductase is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate (e.g., glyceraldehyde).
Materials:
-
Purified aldose reductase enzyme (from rat lens or recombinant human)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (pH 6.2)
-
This compound (or other inhibitors)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme in a cuvette.
-
Add varying concentrations of this compound to the reaction mixture and incubate for a specified period.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated for each concentration of this compound relative to a control without the inhibitor.
-
The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Biological and Clinical Data
Pharmacokinetics
Early studies in humans have provided some pharmacokinetic data for Alrestatin.
| Parameter | Value | Species | Route of Administration | Source |
| Serum Half-life | ~1 hour | Human | Intravenous/Oral | [5] |
| Urinary Recovery | 99% within 24 hours | Human | Intravenous/Oral | [5] |
Clinical Trials
Clinical trials of Alrestatin were conducted in the late 1970s and early 1980s for the treatment of diabetic neuropathy.[1] A single-blind, nonrandomized, placebo crossover trial involving nine patients with diabetic peripheral neuropathy was conducted over a four-month period.[6] While some patients reported subjective improvements in symptoms, objective measures of nerve conduction did not show significant changes.[5][6] The development of Alrestatin was ultimately terminated due to a high incidence of adverse effects, including photosensitive skin rash.[1][6]
Experimental and Drug Discovery Workflow
The development of an aldose reductase inhibitor like this compound follows a structured workflow from initial discovery to preclinical and clinical evaluation.
References
- 1. This compound | C14H8NNaO4 | CID 23683779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alrestatin | C14H9NO4 | CID 2120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. A new method for screening aldose reductase inhibitors using ultrahigh performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Alrestatin: A Technical Guide to an Aldose Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alrestatin is a synthetic compound that functions as an inhibitor of aldose reductase, a critical enzyme in the polyol pathway.[1][2][3] This pathway becomes particularly active during periods of hyperglycemia, converting excess glucose into sorbitol.[4] The intracellular accumulation of sorbitol is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[4][5] Alrestatin, by blocking aldose reductase, mitigates the production of sorbitol, thereby offering a potential therapeutic strategy for these conditions. This technical guide provides a comprehensive overview of Alrestatin, including its chemical properties, mechanism of action, inhibitory activity, and relevant experimental protocols.
Chemical Properties and Synthesis
Alrestatin, with the IUPAC name 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid, is a derivative of naphthalic anhydride.[1][4] Its chemical structure and key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₉NO₄ | [4] |
| Molar Mass | 255.23 g/mol | [3] |
| CAS Number | 51411-04-2 | [4] |
| Appearance | Solid | |
| Synthesis | Synthesized by the reaction of naphthalic anhydride with glycine. | [1] |
Mechanism of Action: Inhibition of Aldose Reductase
Alrestatin exerts its therapeutic effect by inhibiting aldose reductase, the rate-limiting enzyme in the polyol pathway.[3][5] Under normoglycemic conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, which is then oxidized to fructose.[5]
The accumulation of sorbitol within cells, which do not readily diffuse across cell membranes, creates osmotic stress.[5] This osmotic imbalance is a key contributor to the cellular damage observed in diabetic complications. Furthermore, the activity of aldose reductase consumes NADPH, a crucial cofactor for glutathione reductase, an enzyme essential for regenerating the antioxidant glutathione.[5] The depletion of NADPH impairs the cell's antioxidant defense system, leading to increased oxidative stress.
Alrestatin, as an aldose reductase inhibitor, competitively binds to the enzyme, preventing the conversion of glucose to sorbitol.[3] This action helps to alleviate both osmotic and oxidative stress, thereby protecting cells from hyperglycemia-induced damage.
Quantitative Inhibitory Activity
The inhibitory potency of Alrestatin against aldose reductase has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters that describe the efficacy of an inhibitor.
| Parameter | Value (nM) |
| IC50 | 6500 |
| Ki | 7500 |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of Alrestatin and the process of its evaluation, the following diagrams are provided in the DOT language for Graphviz.
Caption: Polyol Pathway and Site of Alrestatin Inhibition.
Caption: Workflow for Aldose Reductase Inhibitor Screening.
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay (Spectrophotometric)
This protocol describes a common method to determine the in vitro inhibitory activity of compounds against aldose reductase by monitoring the oxidation of NADPH.
Materials:
-
Aldose Reductase (from rat lens or recombinant human)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (0.067 M, pH 6.2)
-
Test compound (e.g., Alrestatin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of NADPH.
-
Prepare a stock solution of DL-glyceraldehyde.
-
Prepare serial dilutions of the test compound.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Aldose reductase solution
-
NADPH solution
-
Test compound solution (or solvent for control)
-
-
Incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 5 minutes).
-
-
Initiate Reaction:
-
Add the DL-glyceraldehyde solution to each well to start the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cell-Based Aldose Reductase Activity Assay
This protocol outlines a method to assess the ability of a compound to inhibit aldose reductase activity within a cellular context by measuring the accumulation of sorbitol.
Materials:
-
A suitable cell line that expresses aldose reductase (e.g., retinal pigment epithelial cells, lens epithelial cells)
-
Cell culture medium
-
High glucose medium (e.g., supplemented with 30-50 mM glucose)
-
Test compound (e.g., Alrestatin)
-
Lysis buffer
-
Internal standard for HPLC (e.g., mannitol)
-
Reagents for sorbitol quantification by HPLC
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to a desired confluency in standard medium.
-
Incubate the cells with high glucose medium in the presence of various concentrations of the test compound for a specified period (e.g., 24-48 hours). Include a control group with high glucose medium and no inhibitor.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates.
-
-
Sample Preparation for HPLC:
-
Add an internal standard to the cell lysates.
-
Deproteinize the samples (e.g., by perchloric acid precipitation followed by neutralization).
-
Filter the samples to remove any particulate matter.
-
-
Sorbitol Quantification by HPLC:
-
Analyze the prepared samples using a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., an ion-exchange column) and a refractive index detector.[6]
-
Quantify the sorbitol concentration in each sample by comparing the peak area to a standard curve of known sorbitol concentrations.
-
-
Data Analysis:
-
Normalize the sorbitol concentration to the total protein content of the cell lysate.
-
Calculate the percentage of inhibition of sorbitol accumulation for each concentration of the test compound relative to the high glucose control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value in a cellular context.
-
Clinical Development and Future Perspectives
Alrestatin was one of the first aldose reductase inhibitors to undergo clinical trials.[1] Early studies in patients with diabetic neuropathy reported some subjective improvements in symptoms. However, these trials failed to demonstrate significant objective improvements in nerve conduction velocities.[1] Additionally, the development of Alrestatin was halted due to a high incidence of adverse effects, including photosensitive skin rashes and potential hepatotoxicity.[1]
Despite the challenges faced by Alrestatin and other early-generation aldose reductase inhibitors, the polyol pathway remains a compelling target for the prevention and treatment of diabetic complications. The lessons learned from the clinical development of Alrestatin have informed the design of newer, more potent, and more specific inhibitors with improved safety profiles. Research in this area continues, with the goal of developing effective therapies to mitigate the debilitating long-term consequences of diabetes.
References
Early Clinical Trials of Alrestatin for Diabetes Complications: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alrestatin (AY-22,284) emerged as one of the pioneering aldose reductase inhibitors (ARIs) investigated for the management of diabetic complications. This technical guide provides a comprehensive analysis of the early clinical trials of Alrestatin, with a primary focus on its development for diabetic neuropathy. Despite initial promise based on its mechanism of action within the polyol pathway, clinical outcomes were largely disappointing, characterized by a lack of objective efficacy and the emergence of significant adverse events. This paper synthesizes the available quantitative data, details the experimental protocols of key studies, and visualizes the underlying biochemical pathways and trial designs to offer a thorough understanding of Alrestatin's clinical development trajectory.
Introduction
The polyol pathway hypothesis of diabetic complications posits that hyperglycemia leads to the accumulation of sorbitol in insulin-independent tissues, causing osmotic stress and a cascade of cellular damage. Aldose reductase is the rate-limiting enzyme in this pathway, making it a prime therapeutic target. Alrestatin was developed as a potent inhibitor of this enzyme, with the therapeutic goal of preventing or mitigating the progression of diabetic complications, particularly neuropathy.
Mechanism of Action: The Polyol Pathway
Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the reduction of glucose to sorbitol, a reaction that consumes NADPH. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the concurrent depletion of NADPH are believed to contribute to the pathogenesis of diabetic complications. Alrestatin acts by competitively inhibiting aldose reductase, thereby blocking the conversion of glucose to sorbitol.
Early Clinical Trials in Diabetic Neuropathy
The primary focus of Alrestatin's clinical development was on diabetic peripheral neuropathy. Two key early studies, though limited in scale, provided the main body of clinical evidence for the drug.
Gabbay et al. (1979) Study
This early study investigated both intravenous and oral formulations of Alrestatin in patients with severe diabetic peripheral neuropathy.[1]
Experimental Protocol:
-
Study Design: The study design was not explicitly detailed in the available abstract but appears to be a small, open-label, non-randomized trial.
-
Patient Population: The study included a small number of diabetic patients with severe peripheral neuropathy.[1]
-
Intervention:
-
Outcome Measures:
Quantitative Data and Results:
| Parameter | Intravenous Alrestatin | Oral Alrestatin |
| Number of Patients | Not specified (at least 2) | 4 |
| Dosage | 50 mg/kg | 1 g q.i.d. for 30 days |
| Subjective Improvement | Reported in 2 patients, lasting ~3 weeks | No improvement reported |
| Objective Improvement (Nerve Conduction) | No significant changes | No significant changes |
| Pharmacokinetics | Serum half-life: ~1 hour; 99% urinary recovery in 24 hours | Peak serum levels ~3x lower than IV |
| Acute Toxicity | None reported | None reported |
Table 1: Summary of Gabbay et al. (1979) Study Results.[1]
Handelsman and Turtle (1981) Study
This study provided a more structured, albeit still small, clinical trial of oral Alrestatin.[2]
Experimental Protocol:
-
Study Design: A single-blind, non-randomized, placebo crossover clinical trial.[2]
-
Patient Population: Nine patients with diabetic peripheral neuropathy.[2]
-
Intervention:
-
Alrestatin (AY-22,284)
-
Placebo
-
The specific dosage and duration of each treatment period within the 4-month trial are not detailed in the abstract.
-
-
Outcome Measures:
Quantitative Data and Results:
The available abstract lacks specific quantitative data on the degree of subjective improvement or the nerve conduction velocity measurements.
| Parameter | Outcome |
| Number of Patients | 9 |
| Study Duration | 4 months |
| Subjective Improvement | Most patients reported subjective benefit.[2] |
| Objective Improvement (Nerve Conduction) | Essentially unchanged.[2] |
| Toxicity | Substantial toxicity was noted, with photosensitive skin rash being particularly prominent.[2] |
Table 2: Summary of Handelsman and Turtle (1981) Study Results.[2]
Clinical Trials in Other Diabetic Complications
A thorough review of the literature did not yield any evidence of clinical trials of Alrestatin for diabetic retinopathy or nephropathy. The development of aldose reductase inhibitors for these complications primarily focused on other agents.
Adverse Events
A significant finding in the early Alrestatin trials was the emergence of adverse events. The most frequently cited and substantial toxicity was a photosensitive skin rash.[2] The exact incidence and severity of this and other adverse events were not detailed in the available literature.
Conclusion
The early clinical trials of Alrestatin for diabetic neuropathy, while pioneering in their approach to targeting the polyol pathway, ultimately failed to demonstrate objective clinical efficacy. While some subjective improvements were noted, these were not substantiated by objective measures of nerve function.[1][2] Furthermore, the development of Alrestatin was hampered by a significant side effect profile, most notably photosensitive skin reactions.[2] The disparity between the promising preclinical rationale and the disappointing clinical outcomes with Alrestatin and other early aldose reductase inhibitors highlighted the complexities of treating diabetic complications and the need for more refined therapeutic strategies. These early studies, however, provided a valuable foundation for future research into the role of the polyol pathway and the development of subsequent generations of aldose reductase inhibitors.
References
Alrestatin Sodium and Its Impact on Sorbitol Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Alrestatin Sodium, an aldose reductase inhibitor, and its role in mitigating sorbitol accumulation, a key factor in the pathogenesis of diabetic complications. While direct quantitative data for this compound's effect on tissue sorbitol levels is limited in publicly available literature, this document consolidates the foundational knowledge of the polyol pathway, the mechanism of action of aldose reductase inhibitors, and presents representative data from analogous compounds to illustrate the expected therapeutic effects. Detailed experimental protocols for assessing aldose reductase activity and quantifying sorbitol are provided, alongside visualizations of the relevant biochemical pathways and experimental workflows to support further research and development in this area.
Introduction: The Polyol Pathway and Diabetic Complications
Under normoglycemic conditions, the majority of cellular glucose is metabolized through glycolysis. However, in hyperglycemic states, such as in diabetes mellitus, the glycolytic pathway becomes saturated, leading to an increased flux of glucose through the polyol pathway.[1] This two-step metabolic pathway is initiated by the enzyme aldose reductase (AR), which reduces glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase (SDH), with NAD+ as a cofactor.
The accumulation of sorbitol within cells that do not readily metabolize it further, such as those in the lens, peripheral nerves, and retina, is implicated in the development of long-term diabetic complications.[2] The proposed mechanisms for this cellular damage include:
-
Osmotic Stress: Sorbitol is a polyol and does not easily diffuse across cell membranes. Its intracellular accumulation leads to a hyperosmotic environment, causing an influx of water, cellular swelling, and eventual damage.[1][2]
-
Redox Imbalance: The increased activity of aldose reductase consumes NADPH, a critical cofactor for glutathione reductase, which is essential for regenerating the antioxidant glutathione. Depletion of NADPH impairs the cell's antioxidant defense mechanisms, leading to increased susceptibility to oxidative stress.
-
Increased Fructose and Advanced Glycation End Products (AGEs): The fructose generated from sorbitol can be phosphorylated to fructose-3-phosphate, a potent glycating agent that contributes to the formation of AGEs. AGEs are known to cause protein cross-linking and cellular dysfunction.
This compound: An Aldose Reductase Inhibitor
This compound is a first-generation aldose reductase inhibitor that was investigated for its potential to prevent or treat diabetic complications.[3] As an inhibitor of aldose reductase, this compound competitively binds to the active site of the enzyme, thereby preventing the conversion of glucose to sorbitol. This action is intended to mitigate the downstream pathological effects of the polyol pathway.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of aldose reductase, the rate-limiting enzyme in the polyol pathway. By blocking this enzyme, this compound is expected to reduce the intracellular accumulation of sorbitol. Interestingly, at high concentrations, Alrestatin has also been shown to inhibit sorbitol dehydrogenase, the second enzyme in the pathway.[4]
Quantitative Data on Sorbitol Accumulation and the Effect of Aldose Reductase Inhibitors
While specific quantitative data for this compound is scarce in the available literature, numerous studies on other aldose reductase inhibitors (ARIs) have demonstrated their efficacy in reducing sorbitol levels in various tissues of diabetic animal models and in human subjects. The following tables summarize representative data from studies on ARIs such as Sorbinil, Tolrestat, and Epalrestat, which serve to illustrate the expected impact of this class of drugs.
Table 1: Effect of Aldose Reductase Inhibitors on Sciatic Nerve Sorbitol Levels in Streptozotocin-Diabetic Rats
| Treatment Group | Sorbitol Level (nmol/mg wet weight) | Fructose Level (nmol/mg wet weight) | Reference |
| Non-diabetic Control | 0.2 ± 0.02 | 0.5 ± 0.04 | [5] |
| Diabetic Control | 5.8 ± 0.4 | 4.2 ± 0.3 | [5] |
| Diabetic + ICI 105552 (ARI) | 1.7 ± 0.2 (70% reduction) | 2.2 ± 0.2 (47% reduction) | [5] |
Table 2: Effect of Aldose Reductase Inhibitors on Lens Sorbitol/Galactitol Levels
| Animal Model | Treatment Group | Polyol Level (µmol/g lens) | Reference |
| Alloxan-Diabetic Rats | Diabetic Control | 12.2 ± 0.52 (Sorbitol) | [6] |
| Diabetic + Sorbinil | 0.60 ± 0.06 (Sorbitol) | [6] | |
| Galactosemic Rats | Galactose-fed Control | Data not specified, but cataract formation observed | [7] |
| Galactose-fed + Alrestatin | Delayed onset of cataract formation | [7] |
Table 3: Effect of Aldose Reductase Inhibitors on Erythrocyte Sorbitol Levels in Diabetic Patients
| Treatment Group | Baseline Sorbitol (nmol/g Hb) | Post-treatment Sorbitol (nmol/g Hb) | Reference |
| Healthy Subjects | 11.7 (fasting) | - | [8] |
| Diabetic Patients | ~29.25 (fasting) | ~11.7 (with Fidarestat) | [8] |
| Diabetic Patients (Epalrestat) | Variable | Decrease correlated with baseline levels | [3] |
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against aldose reductase, which can be adapted for this compound.
Objective: To determine the concentration of the inhibitor required to reduce the activity of aldose reductase by 50% (IC50).
Materials:
-
Recombinant human or rat lens aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
Test compound (e.g., this compound) dissolved in an appropriate solvent
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing phosphate buffer, NADPH, and the lens supernatant/purified enzyme.
-
Add the test compound at various concentrations to the sample cuvettes. A control cuvette without the inhibitor should also be prepared.
-
A reference cuvette containing all components except the substrate is used to blank the spectrophotometer.
-
Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde).
-
Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 3 minutes) at regular intervals (e.g., every 30 seconds). The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction (ΔOD/min) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: (1 - (Rate with inhibitor / Rate without inhibitor)) * 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantification of Sorbitol in Tissues
This protocol outlines a general procedure for measuring sorbitol levels in biological tissues using gas chromatography-mass spectrometry (GC-MS), a highly sensitive and specific method.
Objective: To quantify the concentration of sorbitol in tissue samples (e.g., sciatic nerve, lens, erythrocytes).
Materials:
-
Tissue samples
-
Internal standard (e.g., xylitol)
-
Homogenization buffer
-
Deproteinization agent (e.g., perchloric acid)
-
Derivatization reagents (e.g., for acetylation)
-
Organic solvents for extraction
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Excise and weigh the tissue samples quickly and freeze them in liquid nitrogen to stop metabolic activity.
-
Homogenize the frozen tissue in a suitable buffer containing a known amount of the internal standard.
-
Deproteinize the homogenate, for example, by adding perchloric acid and then neutralizing with potassium carbonate. Centrifuge to remove the precipitated proteins.
-
-
Derivatization:
-
Lyophilize the supernatant to dryness.
-
Derivatize the polyols in the dried extract to make them volatile for GC analysis. A common method is acetylation using acetic anhydride and pyridine.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The different polyol acetates are separated on the GC column based on their boiling points and interaction with the stationary phase.
-
The mass spectrometer identifies and quantifies the eluting compounds based on their mass-to-charge ratio and fragmentation patterns.
-
-
Quantification:
-
A standard curve is generated using known concentrations of sorbitol and the internal standard.
-
The concentration of sorbitol in the tissue sample is calculated by comparing the peak area ratio of sorbitol to the internal standard with the standard curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Polyol Pathway and the Mechanism of Action of this compound.
Caption: General Experimental Workflow for Evaluating this compound.
Conclusion
This compound, as an aldose reductase inhibitor, holds theoretical promise in mitigating the accumulation of sorbitol and thereby preventing or slowing the progression of diabetic complications. While direct and detailed quantitative evidence of its in vivo efficacy on sorbitol reduction is not extensively documented in accessible literature, the well-established mechanism of aldose reductase inhibition and the substantial data from other compounds in its class provide a strong rationale for its potential therapeutic effects. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of this compound and to develop novel therapies targeting the polyol pathway. Future research should focus on generating and publishing specific quantitative data for this compound to more definitively establish its clinical utility.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Does aldose reductase have a role in the development of the ocular complications of diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldose reductase inhibition: studies with alrestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sorbitol pathway in the human lens: aldose reductase and polyol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of an aldose reductase inhibitor upon the sorbitol pathway, fructose-1-phosphate and lactate in the retina and nerve of streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of an aldose reductase inhibitor (Sorbinil) on the level of metabolites in lenses of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of sorbitol dehydrogenase inhibition on experimental diabetic autonomic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of aldose reductase inhibition on nerve conduction and morphometry in diabetic neuropathy. Zenarestat Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Alrestatin Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the laboratory synthesis of Alrestatin Sodium, an aldose reductase inhibitor. The synthesis involves a two-step process commencing with the formation of Alrestatin from 1,8-naphthalic anhydride and glycine, followed by its conversion to the sodium salt. This document includes comprehensive experimental procedures, tables of quantitative data, and a diagram of the synthesis workflow. Additionally, a diagram illustrating the polyol pathway, the biological target of this compound, is provided to contextualize its mechanism of action.
Introduction
Alrestatin is an inhibitor of aldose reductase, a key enzyme in the polyol pathway.[1][2] Under hyperglycemic conditions, this pathway contributes to the development of diabetic complications. By inhibiting aldose reductase, Alrestatin and its sodium salt derivative reduce the conversion of glucose to sorbitol, thereby mitigating cellular stress. The sodium salt of Alrestatin enhances its solubility, making it more suitable for in-vitro and in-vivo studies. This protocol outlines a reproducible method for the synthesis of this compound for research purposes.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of Alrestatin and this compound.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Alrestatin | C₁₄H₉NO₄ | 255.23 |
| This compound | C₁₄H₈NNaO₄ | 277.21[3] |
Table 2: Expected Yield and Purity
| Product | Theoretical Yield | Expected Purity |
| Alrestatin | ~85% | >95% |
| This compound | >90% (from Alrestatin) | >98%[4] |
Table 3: Spectroscopic Data
| Compound | ¹H-NMR (DMSO-d₆, δ ppm) | IR (KBr, cm⁻¹) |
| Alrestatin | 13.1 (s, 1H, COOH), 8.5-7.8 (m, 6H, Ar-H), 4.5 (s, 2H, CH₂) | 3450 (O-H), 1710 (C=O, acid), 1680, 1640 (C=O, imide) |
| This compound | 8.5-7.8 (m, 6H, Ar-H), 4.4 (s, 2H, CH₂) | 1700, 1660 (C=O, imide), 1610 (COO⁻, asym), 1410 (COO⁻, sym) |
Experimental Protocols
Part 1: Synthesis of Alrestatin ((1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid)
Materials:
-
1,8-Naphthalic anhydride
-
Glycine
-
Pyridine (anhydrous)
-
Ethanol
-
Hydrochloric acid (HCl), 2M
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
-
pH meter or pH paper
Procedure:
-
In a round-bottom flask, combine 1,8-naphthalic anhydride (1 equivalent) and glycine (1.1 equivalents).
-
Add anhydrous pyridine as the solvent and catalyst.
-
Heat the mixture to reflux with constant stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into ice-cold 2M hydrochloric acid to precipitate the product.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude Alrestatin from ethanol to obtain a purified product.
-
Dry the purified Alrestatin in a vacuum oven.
Part 2: Synthesis of this compound
Materials:
-
Alrestatin (from Part 1)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
Equipment:
-
Erlenmeyer flask
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Dissolve the purified Alrestatin (1 equivalent) in anhydrous ethanol in an Erlenmeyer flask with stirring.
-
Prepare a solution of sodium hydroxide or sodium bicarbonate (1 equivalent) in ethanol.
-
Slowly add the ethanolic base solution to the Alrestatin solution at room temperature with continuous stirring.
-
Stir the mixture for 1-2 hours. The formation of a precipitate indicates the formation of the sodium salt.
-
To enhance precipitation, anhydrous diethyl ether can be added to the mixture.
-
Collect the this compound precipitate by vacuum filtration.
-
Wash the product with a small amount of cold anhydrous ethanol, followed by anhydrous diethyl ether.
-
Dry the final product under vacuum to yield this compound as a stable solid.
Visualizations
Signaling Pathway
This compound acts by inhibiting aldose reductase, the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased flux through this pathway leads to the accumulation of sorbitol, causing osmotic stress and contributing to diabetic complications.
Caption: The Polyol Pathway and the inhibitory action of this compound.
Experimental Workflow
The synthesis of this compound is a sequential process involving the formation of the free acid followed by its conversion to the sodium salt.
Caption: Workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols: In Vitro Efficacy of Alrestatin Sodium as an Aldose Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alrestatin Sodium is a well-characterized inhibitor of aldose reductase (AR), a critical enzyme in the polyol pathway.[1][2][3] Under hyperglycemic conditions, often associated with diabetes mellitus, the increased activity of aldose reductase leads to the conversion of glucose to sorbitol.[4][5] The accumulation of sorbitol in tissues is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[4][5] this compound acts by inhibiting this enzymatic activity, thereby reducing the flux of glucose through the polyol pathway and mitigating the associated cellular stress.[1] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound by measuring its inhibitory effect on aldose reductase activity.
Principle of the Assay
The in vitro efficacy of this compound is determined by a spectrophotometric enzyme inhibition assay.[6][7] Aldose reductase catalyzes the reduction of an aldehyde substrate, such as DL-glyceraldehyde, to its corresponding alcohol, utilizing nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor.[5][8] The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[6][8] The inhibitory potential of this compound is quantified by its ability to reduce the rate of NADPH consumption in the presence of the enzyme and its substrate.
Signaling Pathway
Caption: Aldose Reductase signaling pathway under hyperglycemic conditions and the inhibitory action of this compound.
Experimental Protocols
Materials and Reagents
-
This compound
-
Aldose Reductase (e.g., recombinant human or from bovine lens)
-
DL-Glyceraldehyde
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Potassium Phosphate Buffer (0.1 M, pH 6.2)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Preparation of Solutions
-
Potassium Phosphate Buffer (0.1 M, pH 6.2): Prepare a 0.1 M solution of potassium phosphate and adjust the pH to 6.2.
-
NADPH Solution (2.4 mM): Dissolve the appropriate amount of NADPH in the potassium phosphate buffer. Prepare this solution fresh and keep it on ice, protected from light.
-
DL-Glyceraldehyde Solution (25 mM): Dissolve DL-glyceraldehyde in the potassium phosphate buffer.
-
Aldose Reductase Solution: Reconstitute or dilute the aldose reductase enzyme in cold potassium phosphate buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to prepare a high-concentration stock solution.
-
Working Solutions of this compound: Prepare serial dilutions of the this compound stock solution in potassium phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the reaction mixture does not exceed 1% (v/v) to avoid solvent effects on enzyme activity.
Assay Procedure
-
Assay Plate Setup: Add the following reagents to the wells of a 96-well microplate in the order listed:
-
Blank: 140 µL Potassium Phosphate Buffer + 20 µL NADPH Solution + 20 µL DL-Glyceraldehyde Solution
-
Control (No Inhibitor): 110 µL Potassium Phosphate Buffer + 20 µL Aldose Reductase Solution + 20 µL NADPH Solution + 10 µL Buffer (or DMSO vehicle)
-
Inhibitor Wells: 110 µL Potassium Phosphate Buffer + 20 µL Aldose Reductase Solution + 20 µL NADPH Solution + 10 µL this compound Working Solution
-
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the DL-Glyceraldehyde Solution to the control and inhibitor wells.
-
Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer set to 37°C.
Experimental Workflow
Caption: Experimental workflow for the in vitro aldose reductase inhibition assay.
Data Presentation and Analysis
The rate of NADPH consumption is determined from the linear portion of the absorbance versus time plot. The percent inhibition of aldose reductase activity by this compound is calculated using the following formula:
% Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] x 100
Where:
-
Ratecontrol is the rate of NADPH consumption in the absence of the inhibitor.
-
Rateinhibitor is the rate of NADPH consumption in the presence of this compound.
The IC50 value, which is the concentration of this compound required to inhibit 50% of the aldose reductase activity, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
| This compound Concentration (µM) | Rate of NADPH Consumption (ΔAbs/min) | % Inhibition |
| 0 (Control) | Value | 0 |
| Concentration 1 | Value | Value |
| Concentration 2 | Value | Value |
| Concentration 3 | Value | Value |
| Concentration 4 | Value | Value |
| Concentration 5 | Value | Value |
IC50 Value: Calculated Value µM
Logical Relationship for Data Analysis
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alrestatin - Wikipedia [en.wikipedia.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.5.2. Aldose Reductase Inhibition Assay [bio-protocol.org]
- 7. brieflands.com [brieflands.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Alrestatin Sodium in Animal Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Alrestatin Sodium, an aldose reductase inhibitor, in preclinical animal models of diabetes. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound for diabetic complications.
Introduction
Diabetes mellitus is characterized by hyperglycemia, which can lead to long-term complications affecting various organs, including the nerves, eyes, and kidneys. The polyol pathway, in which aldose reductase is the rate-limiting enzyme, is a key contributor to the pathogenesis of these complications. Under hyperglycemic conditions, aldose reductase converts excess glucose to sorbitol, leading to osmotic stress, oxidative damage, and cellular dysfunction.
This compound is an inhibitor of aldose reductase that has been investigated for its potential to mitigate diabetic complications by blocking this pathway.[1][2] Studies in animal models have been crucial in elucidating its mechanism of action and therapeutic effects.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the enzyme aldose reductase.[1][2] In hyperglycemic states, increased glucose flux through the polyol pathway leads to the accumulation of sorbitol. This accumulation has several downstream pathological consequences:
-
Osmotic Stress: Sorbitol is a sugar alcohol that does not readily cross cell membranes, leading to its intracellular accumulation and subsequent osmotic stress, causing cellular damage.[2]
-
Increased Oxidative Stress: The activity of aldose reductase consumes NADPH, a crucial cofactor for the regeneration of the antioxidant glutathione (GSH) by glutathione reductase. Depletion of NADPH impairs the cell's ability to counteract oxidative stress.
-
Formation of Advanced Glycation End-products (AGEs): The increased polyol pathway activity can contribute to the formation of reactive carbonyl compounds, which are precursors for AGEs. AGEs are implicated in the cross-linking of proteins and cellular dysfunction.
By inhibiting aldose reductase, this compound aims to prevent or reduce the accumulation of sorbitol and its detrimental downstream effects. Additionally, some studies suggest that Alrestatin may also modulate the release of catecholamines, which could influence insulin and glucagon secretion.[3]
Key Signaling Pathways
The primary pathway influenced by this compound in the context of diabetes is the Polyol Pathway.
Caption: The Polyol Pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for studying the effects of this compound in chemically-induced diabetic animal models. These should be adapted based on specific research questions and institutional guidelines.
Induction of Diabetes
Objective: To induce a hyperglycemic state in rodents that mimics aspects of type 1 diabetes.
Materials:
-
Streptozotocin (STZ) or Alloxan monohydrate
-
Citrate buffer (0.1 M, pH 4.5) for STZ or sterile saline for Alloxan
-
8-12 week old male Wistar or Sprague-Dawley rats, or CD-1 or C57BL/6 mice
-
Glucometer and test strips
-
Animal housing with ad libitum access to food and water
Protocol (Streptozotocin-induced model):
-
Fast animals overnight (12-16 hours) with free access to water.
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before use. A common dose for rats is 40-65 mg/kg body weight and for mice is 150-200 mg/kg.[4] The final concentration should be such that the injection volume is appropriate for the animal size (e.g., 1 mL/kg for rats).
-
Administer STZ via a single intraperitoneal (i.p.) injection.[5]
-
Return animals to their cages with free access to food and a 5% sucrose solution for the first 24 hours to prevent hypoglycemia.
-
Monitor blood glucose levels 48-72 hours post-injection from the tail vein. Animals with fasting blood glucose levels >250 mg/dL are typically considered diabetic and included in the study.[5]
Protocol (Alloxan-induced model):
-
Fast animals for 12-16 hours with free access to water.
-
Prepare a fresh solution of alloxan monohydrate in sterile saline. A common dose for rats is 100-150 mg/kg body weight.
-
Administer alloxan via a single i.p. injection.[6]
-
Provide a 5% sucrose solution for 24 hours to prevent initial hypoglycemia.
-
Confirm diabetes by measuring blood glucose levels 72 hours post-injection.
Administration of this compound
Objective: To treat diabetic animals with this compound to assess its therapeutic effects.
Materials:
-
This compound
-
Sterile saline or other appropriate vehicle
-
Administration tools (e.g., gavage needles, syringes)
Protocol:
-
Prepare a solution of this compound in the chosen vehicle. The dosage will vary depending on the study design. A reported intravenous (i.v.) bolus dose in rats is 0.75 mmol/kg.[3] For chronic studies, oral administration is more common.
-
Divide diabetic animals into treatment and control groups. A non-diabetic control group should also be included.
-
Administer this compound or vehicle to the respective groups. The frequency and duration of administration will depend on the specific diabetic complication being studied (e.g., daily for several weeks for neuropathy studies).
Assessment of Diabetic Neuropathy
Objective: To evaluate the effect of this compound on nerve function in diabetic animals.
Materials:
-
Nerve conduction velocity (NCV) measurement apparatus
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Heating pad to maintain body temperature
Protocol for Motor Nerve Conduction Velocity (MNCV):
-
Anesthetize the animal and maintain its body temperature at 37°C.
-
For sciatic nerve MNCV, place stimulating electrodes at the sciatic notch and the Achilles tendon.
-
Place recording electrodes in the interosseous muscles of the paw.
-
Deliver supramaximal electrical stimuli at both stimulation sites and record the latency of the muscle action potentials.
-
Measure the distance between the two stimulation sites.
-
Calculate MNCV using the formula: MNCV (m/s) = Distance (m) / (Proximal Latency - Distal Latency) (s).
Data Presentation
The following tables summarize hypothetical quantitative data based on typical outcomes from studies investigating aldose reductase inhibitors.
Table 1: Effect of this compound on Biochemical Parameters in Diabetic Rats
| Group | Blood Glucose (mg/dL) | Sciatic Nerve Sorbitol (nmol/g) | Sciatic Nerve Fructose (nmol/g) |
| Non-Diabetic Control | 105 ± 8 | 0.8 ± 0.2 | 1.2 ± 0.3 |
| Diabetic Control | 450 ± 35 | 15.2 ± 2.1 | 8.5 ± 1.5 |
| Diabetic + Alrestatin | 435 ± 40 | 2.5 ± 0.5 | 3.1 ± 0.8 |
| *Data are presented as Mean ± SEM. p < 0.05 compared to Diabetic Control. |
Table 2: Effect of this compound on Motor Nerve Conduction Velocity (MNCV) in Diabetic Rats
| Group | Baseline MNCV (m/s) | MNCV at 8 Weeks (m/s) |
| Non-Diabetic Control | 55.2 ± 2.1 | 54.8 ± 2.3 |
| Diabetic Control | 54.9 ± 2.5 | 40.1 ± 1.9 |
| Diabetic + Alrestatin | 55.1 ± 2.2 | 50.5 ± 2.0 |
| Data are presented as Mean ± SEM. p < 0.05 compared to Diabetic Control at 8 weeks. |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound in a diabetic animal model.
Caption: A typical experimental workflow for preclinical evaluation.
Conclusion
This compound serves as a valuable tool for investigating the role of the polyol pathway in the pathogenesis of diabetic complications in animal models. The protocols and information provided herein offer a framework for researchers to design and conduct robust preclinical studies. Careful consideration of the animal model, dosage, route of administration, and relevant endpoints is critical for obtaining meaningful and translatable results.
References
- 1. Aldose reductase inhibition: studies with alrestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Effect of this compound on glucose-stimulated insulin secretion in the fasted anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Alrestatin Sodium Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alrestatin Sodium is a well-characterized inhibitor of aldose reductase, a key enzyme in the polyol pathway.[1] Under hyperglycemic conditions, characteristic of diabetes mellitus, the increased flux of glucose through this pathway leads to the accumulation of sorbitol. This accumulation is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[2][3] this compound, by inhibiting aldose reductase, reduces the production of sorbitol and is therefore a valuable tool for studying and potentially mitigating these complications.[4][5]
These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound. The included methodologies are designed to be clear and reproducible for researchers in the field of drug development and diabetes research.
Mechanism of Action: The Polyol Pathway and Aldose Reductase Inhibition
The polyol pathway is a two-step metabolic pathway that converts glucose to fructose.
-
Aldose Reductase: In the first and rate-limiting step, aldose reductase utilizes NADPH as a cofactor to reduce glucose to sorbitol.
-
Sorbitol Dehydrogenase: Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase, using NAD+ as a cofactor.
Under normal glycemic conditions, this pathway is responsible for a minor fraction of glucose metabolism. However, in a hyperglycemic state, the increased intracellular glucose levels lead to a significant upregulation of the polyol pathway, resulting in the intracellular accumulation of sorbitol.[3] This accumulation creates osmotic stress, leading to cell swelling and damage.
This compound acts as a potent inhibitor of aldose reductase, thereby blocking the conversion of glucose to sorbitol and mitigating the downstream pathological effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Aldose reductase inhibition: studies with alrestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of Alrestatin, an aldose reductase inhibitor, in human diabetic and nondiabetic lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Alrestatin Sodium Solutions for Experimental Applications
Introduction
Alrestatin Sodium is a potent inhibitor of aldose reductase, a key enzyme in the polyol pathway.[1] This pathway becomes particularly active during hyperglycemia, where it converts excess glucose to sorbitol. The accumulation of sorbitol and subsequent metabolic imbalances are implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. This compound, by blocking aldose reductase, mitigates these effects and serves as a valuable tool for researchers studying diabetic complications and inflammatory signaling. These application notes provide detailed protocols for the preparation of this compound solutions for use in various experimental settings, including enzyme assays, cell culture studies, and in vivo research.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for accurate solution preparation and experimental reproducibility.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₈NNaO₄ | MedChemExpress |
| Molecular Weight | 277.21 g/mol | MedChemExpress |
| Appearance | White to off-white solid | Generic |
| CAS Number | 51411-04-2 | MedChemExpress |
| Purity | ≥98% | Generic |
Solution Preparation Protocols
Stock Solution Preparation
For most applications, it is recommended to prepare a concentrated stock solution of this compound, which can then be diluted to the desired working concentration. Dimethyl sulfoxide (DMSO) is a common solvent for initial solubilization.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh out 2.77 mg of this compound for every 1 mL of DMSO.
-
Solubilization: Add the appropriate volume of DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if precipitation is observed.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[1]
Note: When preparing solutions for cell culture, ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%).
Working Solution for In Vitro Enzyme Assays
This protocol describes the preparation of this compound for use in an aldose reductase enzyme inhibition assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 0.067 M phosphate buffer, pH 6.2)[2]
-
Purified aldose reductase enzyme
-
NADPH solution
-
Substrate solution (e.g., DL-glyceraldehyde)[2]
Procedure:
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the inhibition curve.
-
Assay Mixture Preparation: In a microplate or cuvette, combine the assay buffer, NADPH solution, and the diluted this compound solution.
-
Enzyme Addition: Add the purified aldose reductase enzyme to the mixture and incubate for a specified period.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate (e.g., DL-glyceraldehyde).[2]
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Working Solution for Cell Culture Experiments
This protocol outlines the preparation of this compound for treating cells in culture.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line being used.
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution directly into the pre-warmed complete cell culture medium to the desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock solution to every 1 mL of culture medium.
-
Mixing: Gently mix the medium by pipetting up and down.
-
Application: Remove the existing medium from the cells and replace it with the medium containing this compound.
Typical Working Concentrations: The effective concentration of this compound can vary depending on the cell type and experimental design. A typical starting point for in vitro studies is in the low micromolar range (e.g., 1-100 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Formulation for In Vivo Studies
For animal studies, this compound can be formulated for various routes of administration, including intravenous and oral.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Dimethyl sulfoxide (DMSO)
Example Formulation for Intravenous Injection (Clear Solution): [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the following in order, mixing after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
This formulation yields a clear solution with a solubility of ≥2.5 mg/mL.[1]
Example Formulation for Oral Administration (Suspension): [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare a 20% solution of SBE-β-CD in saline.
-
Add 10% DMSO (from the stock solution) to 90% of the 20% SBE-β-CD in saline solution.
-
This formulation yields a suspended solution with a solubility of 2.5 mg/mL and may require ultrasonic treatment for uniform suspension.[1]
Quantitative Data Summary
The inhibitory potency of this compound and other aldose reductase inhibitors is typically reported as the half-maximal inhibitory concentration (IC₅₀).
| Compound | Enzyme Source | Substrate | IC₅₀ | Reference |
| Alrestatin | Human (activated) | Glucose, Glyceraldehyde | Less susceptible to inhibition | [3] |
| Alrestatin | Human (unactivated) | Glucose, Glyceraldehyde | More susceptible to inhibition | [3] |
| Epalrestat | Not specified | Not specified | 0.4 mM | [4] |
| Compound 29 | Not specified | Not specified | 0.22 mM | [4] |
Signaling Pathways and Experimental Workflows
Aldose Reductase and Downstream Inflammatory Signaling
This compound's primary mechanism of action is the inhibition of aldose reductase. This enzyme is the first and rate-limiting step in the polyol pathway. Under hyperglycemic conditions, the increased flux through this pathway leads to the accumulation of sorbitol, depletion of NADPH, and an increase in oxidative stress. This oxidative stress can activate downstream inflammatory signaling pathways, including NF-κB and MAPK, leading to the expression of pro-inflammatory cytokines. By inhibiting aldose reductase, this compound can mitigate these downstream effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of aldose reductase from human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: A Framework for Investigating Alrestatin in Diabetic Retinopathy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diabetic retinopathy (DR) is a leading cause of blindness and a severe microvascular complication arising from chronic hyperglycemia in diabetic patients.[1][2][3] A key mechanism implicated in the pathogenesis of DR is the polyol pathway.[4][5][6] Under high glucose conditions, the enzyme aldose reductase (AR) converts excess glucose into sorbitol.[5][7][8][9] The accumulation of sorbitol leads to osmotic stress, oxidative damage, and the formation of advanced glycation end products (AGEs), contributing to retinal cell damage, increased vascular permeability, and breakdown of the blood-retinal barrier.[5][7][10] Alrestatin is a carboxylic acid derivative that acts as an aldose reductase inhibitor (ARI), blocking this pathway.[7][11] These protocols outline a comprehensive experimental design to evaluate the therapeutic potential of Alrestatin in preclinical models of diabetic retinopathy.
1. Mechanism of Action: The Polyol Pathway
Hyperglycemia leads to increased flux through the polyol pathway, initiating a cascade of cellular stress. Alrestatin directly inhibits aldose reductase, the rate-limiting enzyme in this pathway, thereby preventing the conversion of glucose to sorbitol and mitigating downstream pathological effects.
Caption: Alrestatin inhibits aldose reductase, blocking sorbitol accumulation.
2. Experimental Design Overview
This research plan employs a two-stage approach: (1) In vitro studies to confirm the direct cellular mechanism and protective effects of Alrestatin on retinal cells under hyperglycemic stress. (2) In vivo studies using a chemically-induced diabetic rodent model to assess the therapeutic efficacy of Alrestatin on key pathological hallmarks of DR.
Caption: A dual in vitro and in vivo approach to evaluate Alrestatin.
Part 1: In Vitro Efficacy Studies in Retinal Cells
Objective: To determine the direct effect of Alrestatin on aldose reductase activity, sorbitol accumulation, oxidative stress, and inflammatory responses in human retinal microvascular endothelial cells (HRMECs) cultured under high-glucose conditions.
Protocol 1.1: High-Glucose Stress Model
-
Cell Culture: Culture HRMECs in Endothelial Cell Growth Medium at 37°C, 5% CO₂.
-
Experimental Groups:
-
Normal Glucose (NG): 5 mM D-glucose.
-
High Glucose (HG): 30 mM D-glucose.
-
HG + Alrestatin: 30 mM D-glucose with Alrestatin (e.g., 10 µM, 50 µM, 100 µM).
-
Osmotic Control (OC): 5 mM D-glucose + 25 mM L-glucose.
-
-
Procedure: Once cells reach 80% confluency, replace the medium with the respective experimental media. Incubate for 48-72 hours before proceeding to subsequent assays.
Protocol 1.2: Aldose Reductase (AR) Activity Assay
-
Sample Preparation: Harvest cells, lyse in hypotonic buffer, and centrifuge to collect the supernatant (cytosolic fraction). Determine protein concentration using a BCA assay.
-
Reaction Mixture: In a 96-well plate, combine cell lysate, NADPH, and a buffer solution.
-
Initiation: Add the substrate (e.g., DL-glyceraldehyde) to initiate the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH oxidation is proportional to AR activity.
-
Calculation: Express AR activity as nmol NADPH oxidized/min/mg protein.
Protocol 1.3: Intracellular Sorbitol Measurement
-
Extraction: After incubation, wash cells with ice-cold PBS and lyse. Precipitate proteins with perchloric acid and neutralize the supernatant.
-
Assay: Use a commercial colorimetric sorbitol assay kit, which is based on the conversion of sorbitol to fructose by sorbitol dehydrogenase.
-
Measurement: Read the absorbance at the specified wavelength (e.g., 450 nm).
-
Quantification: Determine sorbitol concentration from a standard curve and normalize to total protein content.
Protocol 1.4: Assessment of Oxidative Stress (ROS)
-
Staining: Treat cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable ROS indicator.
-
Incubation: Incubate for 30 minutes at 37°C. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Measurement: Measure fluorescence intensity using a fluorescence microplate reader or flow cytometer (Excitation/Emission ~485/535 nm).
Data Presentation: Summary of In Vitro Results
| Group | AR Activity (nmol/min/mg) | Sorbitol (nmol/mg protein) | Relative ROS (%) | VEGF (pg/mL) |
| Normal Glucose (NG) | 1.5 ± 0.2 | 0.8 ± 0.1 | 100 ± 8 | 150 ± 20 |
| High Glucose (HG) | 4.8 ± 0.5 | 5.2 ± 0.6 | 280 ± 25 | 450 ± 45 |
| HG + Alrestatin (50 µM) | 1.8 ± 0.3 | 1.1 ± 0.2 | 125 ± 15 | 210 ± 30 |
| Osmotic Control (OC) | 1.6 ± 0.2 | 0.9 ± 0.1 | 110 ± 10 | 165 ± 22 |
Part 2: In Vivo Efficacy in a Diabetic Rodent Model
Objective: To evaluate the ability of systemically administered Alrestatin to prevent or reverse early signs of diabetic retinopathy, such as breakdown of the blood-retinal barrier and retinal inflammation, in a streptozotocin (STZ)-induced diabetic rat model.[12][13]
Protocol 2.1: Induction of Diabetes
-
Animals: Use male Sprague-Dawley rats (8 weeks old).
-
Induction: Administer a single intraperitoneal (IP) injection of STZ (60 mg/kg) dissolved in citrate buffer. Control animals receive buffer only.
-
Confirmation: Monitor blood glucose levels 72 hours post-injection. Rats with non-fasting glucose levels >250 mg/dL are considered diabetic and included in the study.[13]
Protocol 2.2: Alrestatin Administration
-
Grouping (n=10 per group):
-
Control: Non-diabetic + Vehicle.
-
Diabetic Control: Diabetic + Vehicle.
-
Diabetic + Alrestatin: Diabetic + Alrestatin (e.g., 20 mg/kg/day via oral gavage).
-
-
Treatment: Begin treatment one week after diabetes confirmation and continue for 8-12 weeks.
Protocol 2.3: Assessment of Retinal Vascular Permeability
-
Method: Use the Evans blue dye extravasation method.
-
Procedure: Anesthetize the rat and inject Evans blue dye (45 mg/kg) via the tail vein. Allow it to circulate for 2 hours.
-
Perfusion: Perfuse the circulatory system with saline to remove intravascular dye.
-
Extraction: Enucleate the eyes, dissect the retinas, and dry them. Extract the extravasated dye from the retinas using formamide.
-
Quantification: Measure the absorbance of the formamide extract at 620 nm and quantify the amount of dye per mg of dry retinal tissue.
Protocol 2.4: Histopathological Analysis
-
Tissue Processing: At the end of the study, enucleate eyes and fix in 4% paraformaldehyde. Embed in paraffin and section the retina.
-
Staining:
-
H&E Staining: To assess general retinal morphology and thickness of retinal layers.
-
Immunohistochemistry (IHC): Use antibodies against markers such as Vascular Endothelial Growth Factor (VEGF) to assess angiogenesis and inflammation, and Glial Fibrillary Acidic Protein (GFAP) for glial cell reactivity.
-
-
Analysis: Quantify staining intensity and cellular changes using image analysis software.
Data Presentation: Summary of In Vivo Results
| Group | Blood Glucose (mg/dL) | Retinal Vascular Permeability (µg dye/g tissue) | Retinal VEGF Expression (Relative Intensity) |
| Control | 105 ± 10 | 5.5 ± 0.8 | 1.0 ± 0.1 |
| Diabetic Control | 450 ± 55 | 18.2 ± 2.5 | 3.5 ± 0.4 |
| Diabetic + Alrestatin | 435 ± 60 | 8.1 ± 1.2 | 1.4 ± 0.2 |
3. Logical Flow of Investigation
The experimental design follows a logical progression from establishing the biochemical mechanism at a cellular level to validating its therapeutic effect in a complex biological system. The in vitro data provide direct evidence of Alrestatin's action on the polyol pathway, while the in vivo results demonstrate its potential to impact the functional and structural consequences of the disease.
Caption: Logical progression from hypothesis to therapeutic validation.
References
- 1. Animal Models of Diabetic Retinopathy: Summary and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Diabetic retinopathy: a comprehensive update on in vivo, in vitro and ex vivo experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The polyol pathway as a mechanism for diabetic retinopathy: attractive, elusive, and resilient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyol pathway: A possible mechanism of diabetes complications in the eye | Mathebula | African Vision and Eye Health [avehjournal.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyol pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Aldose reductase / polyol inhibitors for diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Streptozotocin-Induced Diabetic Retinopathy - Experimentica [experimentica.com]
Alrestatin Sodium: Application Notes and Protocols for Hyperglycemic Nerve Damage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alrestatin Sodium is a potent inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway. In hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol and fructose in nerve tissues, a key pathological mechanism in the development of diabetic neuropathy. By inhibiting aldose reductase, this compound serves as a critical tool for investigating the role of the polyol pathway in hyperglycemic nerve damage and for the preclinical assessment of potential therapeutic strategies. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo models of diabetic neuropathy.
Mechanism of Action
Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in a state of hyperglycemia, excess glucose is shunted into the polyol pathway. Aldose reductase (AR) catalyzes the reduction of glucose to sorbitol, a reaction that consumes NADPH. Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase (SDH), a process that increases the NADH/NAD+ ratio.
The pathological consequences of increased polyol pathway activity include:
-
Osmotic Stress: The intracellular accumulation of sorbitol, an osmotically active polyol, leads to osmotic stress and subsequent cellular damage.
-
Oxidative Stress: The depletion of NADPH, a crucial cofactor for glutathione reductase, impairs the regeneration of the antioxidant glutathione (GSH), rendering cells more susceptible to oxidative damage.
-
Altered Redox Balance: The increased NADH/NAD+ ratio can disrupt cellular metabolic processes.
This compound acts as an uncompetitive inhibitor of aldose reductase with respect to the aldehyde substrate and NADPH, effectively blocking the first step of the polyol pathway and mitigating its downstream pathological effects.[1]
Signaling Pathway of Hyperglycemic Nerve Damage and this compound Intervention
Caption: Mechanism of this compound in hyperglycemic nerve damage.
Data Presentation
In Vitro Aldose Reductase Inhibition
| Compound | IC50 (nM) | Ki (nM) | Inhibition Type (vs. Aldehyde) | Source Organism |
| This compound | 6500 | 7500 | Uncompetitive | Human Kidney |
In Vivo Efficacy in Streptozotocin-Induced Diabetic Rats
| Treatment Group | Motor Nerve Conduction Velocity (m/s) | Sciatic Nerve Sorbitol (nmol/mg protein) | Sciatic Nerve Fructose (nmol/mg protein) |
| Non-Diabetic Control | ~50-55 | ~0.1-0.2 | ~1.0-1.5 |
| Diabetic Control (Untreated) | ~35-40 | ~1.0-1.5 | ~5.0-6.0 |
| Diabetic + this compound | Significant Improvement vs. Diabetic | Significant Reduction vs. Diabetic | Significant Reduction vs. Diabetic |
Note: Specific quantitative improvements with this compound treatment in animal models are dose-dependent and vary across studies. Researchers should establish dose-response curves for their specific experimental conditions.
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This protocol is adapted from standard spectrophotometric assays for aldose reductase activity.
Materials:
-
Recombinant human aldose reductase (or tissue homogenate, e.g., from rat lens)
-
This compound
-
DL-glyceraldehyde (substrate)
-
NADPH
-
Sodium phosphate buffer (100 mM, pH 6.2)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Prepare a stock solution of DL-glyceraldehyde in the assay buffer.
-
Prepare a stock solution of NADPH in the assay buffer. Keep on ice.
-
Prepare the aldose reductase enzyme solution in the assay buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add:
-
Sodium phosphate buffer
-
This compound at various concentrations (or vehicle for control)
-
Aldose reductase enzyme solution
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding NADPH and DL-glyceraldehyde.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow for In Vitro Aldose Reductase Inhibition Assay
Caption: Workflow for determining aldose reductase inhibition.
In Vivo Model of Streptozotocin-Induced Diabetic Neuropathy in Rats
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
This compound
-
Vehicle for this compound (e.g., saline or as recommended by the supplier)
-
Blood glucose meter and strips
Procedure:
-
Induction of Diabetes:
-
Fast rats overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (typically 50-65 mg/kg).
-
Return rats to their cages with free access to food and water.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 48-72 hours post-STZ injection from the tail vein.
-
Rats with fasting blood glucose levels >250 mg/dL are considered diabetic.
-
-
This compound Treatment:
-
Divide diabetic rats into treatment and vehicle control groups.
-
Administer this compound (dose to be determined by the researcher, e.g., via oral gavage or in drinking water) daily for the duration of the study (typically 4-8 weeks).
-
The vehicle control group receives the vehicle on the same schedule.
-
Include a non-diabetic control group that receives vehicle.
-
-
Monitoring:
-
Monitor body weight and blood glucose levels weekly.
-
Measurement of Motor Nerve Conduction Velocity (MNCV)
Materials:
-
Anesthetized rat (from the in vivo study)
-
Nerve conduction recording equipment (electromyograph)
-
Bipolar stimulating electrodes
-
Recording needle electrodes
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation:
-
Anesthetize the rat (e.g., with ketamine/xylazine).
-
Maintain the rat's body temperature at 37°C using a heating pad.
-
-
Electrode Placement:
-
Place the stimulating electrodes at the sciatic notch (proximal stimulation) and the tibial nerve at the ankle (distal stimulation).
-
Insert the recording electrodes into the interosseous muscles of the paw.
-
-
Stimulation and Recording:
-
Deliver a supramaximal electrical stimulus at the proximal and distal sites.
-
Record the latency of the evoked muscle action potential from the stimulus artifact to the onset of the negative deflection for both stimulation sites.
-
-
Calculation of MNCV:
-
Measure the distance between the proximal and distal stimulation sites.
-
Calculate MNCV using the formula: MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))
-
Histopathological Analysis of the Sciatic Nerve
Materials:
-
Excised sciatic nerve
-
Fixative (e.g., 2.5% glutaraldehyde in phosphate buffer)
-
Osmium tetroxide (1%)
-
Ethanol series for dehydration
-
Epoxy resin for embedding
-
Ultramicrotome
-
Glass slides
-
Toluidine blue stain (1%)
-
Light microscope with imaging software
Procedure:
-
Tissue Processing:
-
Carefully dissect the sciatic nerve and fix it in glutaraldehyde.
-
Post-fix in osmium tetroxide.
-
Dehydrate the tissue through a graded series of ethanol.
-
Embed the nerve in epoxy resin.
-
-
Sectioning and Staining:
-
Cut semi-thin (1-2 µm) cross-sections of the nerve using an ultramicrotome.
-
Mount the sections on glass slides.
-
Stain the sections with toluidine blue.
-
-
Microscopic Examination and Morphometry:
-
Examine the stained sections under a light microscope.
-
Assess for pathological changes such as axonal degeneration, demyelination, and fiber loss.
-
Perform morphometric analysis using imaging software to quantify parameters like fiber density, axon diameter, and myelin sheath thickness.
-
Overall Experimental Workflow for In Vivo Evaluation
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
This compound is a valuable pharmacological tool for elucidating the mechanisms of hyperglycemic nerve damage. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy of aldose reductase inhibition in mitigating diabetic neuropathy in preclinical models. Consistent and standardized experimental procedures are crucial for obtaining reproducible and meaningful data.
References
Application Notes: Evaluating Alrestatin Sodium on Cultured Schwann Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by damage to peripheral nerves. Schwann cells, the primary glial cells of the peripheral nervous system (PNS), play a crucial role in nerve health, maintenance, and regeneration. In hyperglycemic conditions, the polyol pathway in Schwann cells becomes hyperactivated. The rate-limiting enzyme in this pathway, Aldose Reductase (AR), converts excess glucose into sorbitol.[1] This process consumes NADPH and leads to the accumulation of sorbitol, causing osmotic stress, increased oxidative stress, and subsequent cellular dysfunction, which is a key pathogenic mechanism in diabetic neuropathy.[1][2]
Alrestatin Sodium is an inhibitor of Aldose Reductase.[3] By blocking this enzyme, it aims to prevent the accumulation of sorbitol and mitigate the downstream pathological effects in Schwann cells. These application notes provide a comprehensive set of protocols to test the efficacy and mechanism of this compound on primary Schwann cell cultures, focusing on cell viability, proliferation, myelination potential, and direct enzyme inhibition.
Key Experimental Workflow
Caption: Overall experimental workflow for testing this compound.
Part 1: Primary Schwann Cell Isolation and Culture
This protocol describes the isolation and culture of primary Schwann cells from the sciatic nerves of neonatal Sprague-Dawley rats.[4]
Materials:
-
Neonatal Sprague-Dawley rats (P1-P3)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type I
-
Trypsin-EDTA
-
Anti-Thy1.1 antibody
-
Rabbit complement
-
Poly-L-lysine (PLL)
-
Laminin
-
Schwann cell growth medium: DMEM, 10% FBS, 2 µM Forskolin, 10 ng/mL Neuregulin-1 (NRG1)
Protocol:
-
Dissection: Euthanize neonatal rats according to approved institutional protocols. Dissect sciatic nerves and place them in ice-cold DMEM.
-
Dissociation: Remove the epineurium and perineurium under a dissecting microscope. Mince the remaining nerve fascicles and incubate in a solution of 0.05% trypsin and 1% collagenase for 30 minutes at 37°C, triturating every 10 minutes.
-
Plating: Neutralize the enzymes with DMEM containing 10% FBS. Centrifuge the cell suspension, resuspend the pellet in Schwann cell growth medium, and plate onto PLL/laminin-coated culture flasks.
-
Purification: After 24-48 hours, contaminating fibroblasts will adhere firmly. To remove them, treat the culture with an anti-Thy1.1 antibody followed by rabbit complement to selectively lyse the fibroblasts.[4]
-
Expansion: Wash the purified Schwann cells and culture them in fresh growth medium. Expand the cells for 2-3 passages before using them in experiments to ensure a pure and stable population.
Part 2: this compound Treatment
Materials:
-
This compound powder
-
Sterile DMSO (Dimethyl sulfoxide) or PBS (Phosphate-Buffered Saline)
-
Cultured primary Schwann cells
-
Schwann cell culture medium
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in sterile DMSO. Aliquot and store at -20°C. Note: The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent toxicity.
-
Cell Seeding: Seed purified Schwann cells in appropriate multi-well plates (e.g., 96-well for viability, 24-well for protein/RNA extraction) at a density that allows for logarithmic growth during the experiment (e.g., 1 x 10⁴ cells/cm²). Allow cells to adhere for 24 hours.
-
Treatment:
-
Dose-Response: Prepare serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM).
-
Controls: Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug dose) and an "untreated control" (medium only).
-
Replace the existing medium with the treatment or control media.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Part 3: Experimental Assays and Protocols
Aldose Reductase (AR) Activity Assay
This assay directly measures the inhibitory effect of this compound on its target enzyme. The protocol is based on spectrophotometrically monitoring the decrease in NADPH absorbance at 340 nm.[5][6]
Protocol:
-
Lysate Preparation: After treatment, wash Schwann cells with cold PBS and lyse them using a suitable lysis buffer. Centrifuge to pellet debris and collect the supernatant containing the cell lysate. Determine the total protein concentration using a BCA assay.
-
Reaction Mixture: In a UV-transparent 96-well plate, add the following to each well:
-
Cell lysate (normalized for protein content)
-
AR Assay Buffer
-
AR Substrate (e.g., D,L-glyceraldehyde)
-
-
Initiate Reaction: Add NADPH to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for 40-60 minutes.[5]
-
Analysis: Calculate the rate of NADPH consumption (decrease in A340/min). Compare the rates in this compound-treated samples to the vehicle control to determine the percent inhibition.
Cell Viability (MTT Assay)
This assay assesses the cytotoxicity of this compound.
Protocol:
-
Seed and treat cells in a 96-well plate as described in Part 2.
-
At the end of the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. Express results as a percentage of the vehicle control.
Cell Proliferation (CCK-8 Assay)
This assay measures the effect of this compound on Schwann cell proliferation.[4]
Protocol:
-
Seed and treat cells in a 96-well plate.
-
At desired time points (e.g., 24, 48, 72 hours), add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-3 hours.
-
Measure the absorbance at 450 nm. Compare the proliferation rates between treated and control groups.
Gene Expression of Myelination Markers (qRT-PCR)
This protocol quantifies the expression of key genes involved in myelination.
Protocol:
-
RNA Extraction: After treatment, lyse cells and extract total RNA using a commercial kit (e.g., RNeasy).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target genes such as MBP (Myelin Basic Protein), MPZ (Myelin Protein Zero), and PMP22 (Peripheral Myelin Protein 22). Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Protein Expression of Myelination Markers (Western Blot)
This protocol analyzes the protein levels of myelination markers.
Protocol:
-
Protein Extraction: Lyse treated cells and determine protein concentration.
-
SDS-PAGE: Separate protein lysates on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against MBP, MPZ, or other proteins of interest. Follow with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize to a loading control like β-actin or GAPDH.
Data Presentation
Quantitative data should be summarized in tables for clarity and comparison.
Table 1: Aldose Reductase Inhibition
| This compound (µM) | AR Activity (% of Control) | Standard Deviation |
|---|---|---|
| Vehicle Control | 100 | ± 5.2 |
| 0.1 | 95.3 | ± 4.8 |
| 1.0 | 72.1 | ± 6.1 |
| 10.0 | 25.8 | ± 3.9 |
| 50.0 | 8.4 | ± 2.1 |
| 100.0 | 4.1 | ± 1.5 |
Table 2: Effect on Schwann Cell Proliferation (48h)
| Treatment | Absorbance (450nm) | Proliferation (% of Control) |
|---|---|---|
| Untreated Control | 1.25 | 100.8 |
| Vehicle Control | 1.24 | 100 |
| Alrestatin 10 µM | 1.22 | 98.4 |
| Alrestatin 50 µM | 1.15 | 92.7 |
| Alrestatin 100 µM | 0.98 | 79.0 |
Table 3: Relative Gene Expression of Myelination Markers (48h)
| Target Gene | Treatment (50 µM Alrestatin) | Fold Change vs. Vehicle | p-value |
|---|---|---|---|
| MBP | High Glucose (HG) | 0.45 | < 0.01 |
| MBP | HG + Alrestatin | 0.89 | < 0.05 |
| MPZ | High Glucose (HG) | 0.52 | < 0.01 |
| MPZ | HG + Alrestatin | 0.95 | < 0.05 |
Signaling Pathway Visualizations
Polyol Pathway and Inhibition by this compound
The primary mechanism of this compound is the direct inhibition of Aldose Reductase, the first enzyme in the polyol pathway. This action prevents the conversion of glucose to sorbitol, thereby mitigating downstream metabolic stress.[7][8]
References
- 1. Polyol pathway - Wikipedia [en.wikipedia.org]
- 2. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 3. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schwann cell proliferation and differentiation that is induced by ferulic acid through MEK1/ERK1/2 signalling promotes peripheral nerve remyelination following crush injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. bmrservice.com [bmrservice.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Alrestatin Sodium In Vivo Efficacy
Welcome to the technical support center for Alrestatin Sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vivo experiments with this aldose reductase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhibitor of the enzyme aldose reductase.[1][2][3][4] This enzyme is the first and rate-limiting step in the polyol pathway, which converts glucose to sorbitol.[5] Under normal glycemic conditions, this pathway is minor. However, in hyperglycemic states, such as diabetes, the increased flux through the polyol pathway and the subsequent accumulation of sorbitol can lead to osmotic stress and cellular damage, contributing to diabetic complications like neuropathy.[5] this compound, as a carboxylic acid derivative, competitively inhibits aldose reductase to reduce the accumulation of sorbitol.[6]
Q2: What are the main challenges affecting the in vivo efficacy of this compound?
The primary challenges with this compound's in vivo efficacy are its high plasma protein binding and poor oral bioavailability.[6] Early clinical trials were hampered by a high incidence of adverse effects, including hepatotoxicity, which led to the discontinuation of its development.[4] Studies have shown that oral administration results in significantly lower peak serum levels compared to intravenous infusion, which may be insufficient to achieve a therapeutic effect.[7]
Q3: Are there any known strategies to improve the in vivo efficacy of this compound?
While specific research on improving this compound's formulation is limited due to its discontinued development, general strategies for enhancing the bioavailability of poorly soluble carboxylic acid drugs can be considered. These include:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
-
Nanoparticle Formulations: Reducing particle size to the nano-range can increase the surface area for dissolution and improve absorption.
-
Permeation Enhancers: Co-administration with agents that enhance gastrointestinal permeability could improve absorption.
-
Prodrug Approach: Modifying the carboxylic acid group to create a more lipophilic prodrug could enhance membrane permeability.
It is important to note that these are theoretical approaches for Alrestatin and would require experimental validation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no detectable plasma concentration after oral administration. | Poor absorption from the GI tract due to low solubility and/or high first-pass metabolism. | 1. Verify the integrity and purity of the this compound compound.2. Consider alternative administration routes, such as intraperitoneal (IP) injection, to bypass the GI tract.3. Explore formulation strategies to enhance solubility and absorption (see FAQ Q3).4. Use a highly sensitive analytical method, such as LC-MS/MS, for plasma concentration determination. |
| High variability in efficacy between experimental subjects. | Differences in individual animal metabolism or absorption.High plasma protein binding leading to variable free drug concentrations. | 1. Ensure a homogenous animal population (age, weight, sex).2. Increase the sample size to improve statistical power.3. Measure both total and free plasma concentrations of this compound if possible.4. Administer the compound at the same time each day to minimize circadian variations in metabolism. |
| Observed in vitro activity does not translate to in vivo efficacy. | Insufficient free drug concentration at the target tissue due to high protein binding.Rapid metabolism and clearance of the drug.The chosen animal model may not be appropriate. | 1. Attempt to measure drug concentration in the target tissue.2. Increase the dose or dosing frequency, while carefully monitoring for toxicity.3. Consider a different animal model that may have metabolic pathways more similar to humans.4. Re-evaluate the in vitro experimental conditions to ensure they are physiologically relevant. |
| Signs of toxicity (e.g., weight loss, lethargy, elevated liver enzymes). | Off-target effects or inherent toxicity of the compound.[4] | 1. Immediately reduce the dose or discontinue treatment.2. Perform a dose-escalation study to determine the maximum tolerated dose (MTD).3. Monitor liver function tests (ALT, AST) regularly.4. Conduct histopathological analysis of key organs at the end of the study. |
Quantitative Data Summary
The following table summarizes available pharmacokinetic data for this compound from a study in human subjects.
| Parameter | Intravenous Administration (50 mg/kg) | Oral Administration (1 g, q.i.d.) | Reference |
| Peak Serum Level | ~3 times higher than oral administration | Lower than intravenous | [7] |
| Serum Half-life | Approx. 1 hour | Not explicitly stated, but likely similar | [7] |
| Urinary Recovery (24h) | 99% | Not explicitly stated | [7] |
| Acute Toxicity | None observed | None observed | [7] |
Experimental Protocols
In Vivo Efficacy Study in a Diabetic Neuropathy Rat Model
-
Animal Model: Induce diabetes in male Sprague-Dawley rats using a single intraperitoneal injection of streptozotocin (STZ).
-
Grouping:
-
Group 1: Non-diabetic control (vehicle)
-
Group 2: Diabetic control (vehicle)
-
Group 3: Diabetic + this compound (low dose)
-
Group 4: Diabetic + this compound (high dose)
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer daily by oral gavage or intraperitoneal injection for the duration of the study (e.g., 8 weeks).
-
-
Efficacy Endpoints:
-
Motor Nerve Conduction Velocity (MNCV): Measure MNCV in the sciatic nerve at baseline and at the end of the study.
-
Thermal Hyperalgesia: Assess paw withdrawal latency from a heat source.
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments.
-
-
Biochemical Analysis: At the end of the study, collect blood to measure glucose and plasma drug levels. Collect sciatic nerve tissue to measure sorbitol levels.
-
Safety Monitoring: Monitor animal body weight and general health throughout the study. At termination, collect liver for histopathology and measure serum liver enzymes.
Visualizations
Caption: Mechanism of action of this compound in the polyol pathway.
References
- 1. Aldose reductase inhibition: studies with alrestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Oral Bioavailability of Epalrestat SBE7-β-CD Complex Loaded Chitosan Nanoparticles: Preparation, Characterization and in-vivo Pharmacokinetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Re‐discover the value of protein binding assessments in hepatic and renal impairment studies and its contributions in drug labels and dose decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of plasma protein and tissue binding on the time course of drug concentration in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Changes in Free Concentrations and Drug-Protein Binding on Drug Dosing Regimens in Special Populations and Disease States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The alrestatin double-decker: binding of two inhibitor molecules to human aldose reductase reveals a new specificity determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Alrestatin Sodium Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity issues when using the aldose reductase inhibitor, Alrestatin Sodium, in cell culture experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems related to this compound toxicity in your cell culture experiments.
| Observed Problem | Potential Cause | Suggested Solution |
| High levels of cell death or low viability at expected therapeutic concentrations. | Off-target Toxicity: this compound, as a first-generation aldose reductase inhibitor, may exhibit off-target effects, particularly the inhibition of aldehyde reductase, which is essential for cellular detoxification.[1] This can lead to an accumulation of toxic aldehydes. | 1. Optimize Concentration: Perform a dose-response curve to determine the lowest effective concentration that inhibits aldose reductase without causing significant cytotoxicity. 2. Use a More Selective Inhibitor: If permissible for your experimental goals, consider using a newer, more selective aldose reductase inhibitor with a better safety profile.[1] 3. Co-treatment with Antioxidants: Assess the potential of co-administering antioxidants like N-acetylcysteine (NAC) to mitigate oxidative stress. |
| Increased markers of oxidative stress (e.g., ROS production). | Disruption of Redox Balance: Inhibition of the polyol pathway by this compound can lead to an imbalance in the NAD+/NADPH ratio, contributing to oxidative stress.[2] | 1. Monitor Oxidative Stress Markers: Routinely measure reactive oxygen species (ROS) levels and other markers of oxidative stress in your cell cultures. 2. Antioxidant Supplementation: Supplement your culture medium with antioxidants to counteract the increased oxidative stress. |
| Unexpected changes in cell signaling pathways (e.g., activation of NF-κB or PKC). | Cellular Stress Response: The cytotoxic effects of this compound can trigger stress-related signaling pathways. The accumulation of advanced glycation end products, a consequence of the polyol pathway, can also activate PKC and NF-kB.[1] | 1. Pathway Analysis: If you observe unexpected phenotypic changes, perform western blotting or other assays to investigate the activation state of key signaling proteins like NF-κB and PKC. 2. Use Specific Inhibitors: To confirm the involvement of these pathways in the observed toxicity, consider using specific inhibitors for NF-κB or PKC in conjunction with this compound. |
| Hepatotoxicity in liver cell lines. | Known Hepatotoxic Effects: this compound was discontinued from clinical development due to hepatotoxicity.[3] Liver cells are particularly sensitive to its toxic effects. | 1. Use Lower Concentrations: Exercise extreme caution with dosage when using liver cell lines. 2. Closely Monitor Liver Function Markers: When working with primary hepatocytes or liver cell lines, monitor markers of liver injury such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) release.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity in cell culture?
A1: The primary mechanism is believed to be off-target inhibition of aldehyde reductase, an enzyme critical for detoxifying various aldehydes within the cell.[1] This leads to the accumulation of toxic metabolites and induces oxidative stress, ultimately causing cell death.
Q2: Are there any known IC50 values for this compound in different cell lines?
A2: Specific IC50 values for this compound are not widely available in the recent scientific literature, likely due to its early discontinuation from clinical trials. However, for context, here are representative cytotoxicity data for other aldose reductase inhibitors. It is crucial to determine the IC50 for your specific cell line empirically.
| Compound | Cell Line | Assay | IC50 / Cytotoxicity Observation | Reference |
| Zopolrestat | Primary Human Hepatocyte Spheroids | CellTiter-Glo™ (ATP quantification) | Cytotoxic at high concentrations | [1] |
| Epalrestat | Mouse and Human Hepatoma Cells | Cell Viability Assay | Decreased cell viability and triggered apoptosis | [4] |
Q3: How can I prepare this compound for use in cell culture?
A3: As with many small molecules, this compound is typically dissolved in a sterile solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution should then be diluted in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) and that you include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Q4: What are the key signaling pathways affected by this compound-induced toxicity?
A4: The accumulation of sorbitol and fructose due to aldose reductase activity can lead to osmotic and redox imbalances, resulting in the formation of reactive oxygen species (ROS) and advanced glycation end products. These, in turn, can activate stress-related signaling pathways such as Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB), contributing to cellular damage.[1][5]
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound
Objective: To determine the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (sterile)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete culture medium from a concentrated stock solution in DMSO. Also, prepare a 2X vehicle control containing the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the 2X this compound dilutions and the vehicle control to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Following incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression analysis to calculate the IC50 value.
Protocol 2: Assessing the Protective Effect of an Antioxidant
Objective: To evaluate the ability of an antioxidant, such as N-acetylcysteine (NAC), to mitigate this compound-induced cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
N-acetylcysteine (NAC)
-
96-well cell culture plates
-
Cell viability assay kit
-
ROS detection assay kit (e.g., DCFDA-based assay)
Methodology:
-
Cell Seeding: Seed cells in 96-well plates as described in Protocol 1.
-
Experimental Groups: Prepare the following treatment groups:
-
Vehicle control
-
This compound alone (at a concentration near the IC50)
-
NAC alone (at a non-toxic concentration)
-
This compound + NAC (co-treatment)
-
-
Treatment: Treat the cells with the respective compounds and incubate for the desired duration.
-
Assessment:
-
Cell Viability: Perform a cell viability assay to determine if NAC co-treatment increases cell survival in the presence of this compound.
-
ROS Measurement: Use a ROS detection assay to measure the levels of intracellular reactive oxygen species in each treatment group.
-
-
Data Analysis: Compare the cell viability and ROS levels between the different treatment groups to determine the protective effect of NAC.
Visualizations
Caption: Polyol pathway and its contribution to cellular toxicity.
Caption: Workflow for assessing antioxidant-mediated mitigation of toxicity.
References
- 1. appliedtherapeutics.com [appliedtherapeutics.com]
- 2. mdpi.com [mdpi.com]
- 3. appliedtherapeutics.com [appliedtherapeutics.com]
- 4. Epalrestat Stimulated Oxidative Stress, Inflammation, and Fibrogenesis in Mouse Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PKCβ/NF-κB pathway in diabetic atrial remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Alrestatin Sodium Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and enhancing the solubility of Alrestatin Sodium in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is the sodium salt of Alrestatin, a potent inhibitor of the enzyme aldose reductase. This enzyme is implicated in the pathogenesis of diabetic complications. For in vivo studies, achieving sufficient concentration of this compound in a physiologically compatible vehicle is crucial for accurate dosing and obtaining meaningful results. Like many small molecule inhibitors, this compound can exhibit limited aqueous solubility, which can lead to challenges in preparing injectable formulations, potentially causing precipitation upon administration and affecting bioavailability.
Q2: What are the general strategies to improve the solubility of this compound?
A2: Several strategies can be employed to enhance the solubility of this compound for parenteral administration. These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations. The choice of strategy depends on the desired concentration, the route of administration, and the animal model being used.
Q3: Are there any commercially available protocols for dissolving Alrestatin for in vivo use?
A3: Yes, some suppliers provide starting point formulations. For instance, MedchemExpress suggests protocols that can achieve a solubility of at least 2.5 mg/mL using co-solvent systems.[1] It is important to note that these are starting points and may require optimization for your specific experimental needs.
Q4: Can I simply dissolve this compound in PBS or saline?
A4: While Alrestatin is a sodium salt, which generally confers better aqueous solubility than the free acid, its solubility in simple aqueous buffers like Phosphate-Buffered Saline (PBS) or saline alone may be limited, especially at higher concentrations required for in vivo dosing. It is recommended to perform small-scale solubility tests to determine the solubility limit in your buffer of choice before preparing a large batch for your study.
Q5: What is the mechanism of action of Alrestatin?
A5: Alrestatin inhibits aldose reductase, the first and rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol, which can cause osmotic stress and cellular damage in tissues like nerves, retina, and kidneys, contributing to diabetic complications.
Data Presentation: Solubility of this compound
Precise quantitative solubility data for this compound in various common solvents is not extensively published in a consolidated format. However, based on available information and general chemical principles, the following table summarizes expected solubility behavior and provides data from a commercial source for a specific formulation.
| Solvent/Vehicle | Expected Solubility | Reported Solubility (mg/mL) | Reference |
| Water | Moderately Soluble | Data not readily available | - |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Moderately Soluble | Data not readily available | - |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | ≥ 25 mg/mL (for stock solution) | [1] |
| Ethanol | Sparingly Soluble | Data not readily available | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Soluble | ≥ 2.5 mg/mL | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Forms a suspension | 2.5 mg/mL | [1] |
| 10% DMSO, 90% Corn Oil | Soluble | ≥ 2.5 mg/mL | [1] |
Note: The solubility of sodium salts in aqueous solutions can be influenced by pH and the presence of other ions.
Experimental Protocols
Below are detailed methodologies for preparing this compound formulations for in vivo studies, adapted from commercially available information.[1]
Protocol 1: Co-Solvent Formulation for Clear Solution
This protocol is suitable for achieving a clear solution for injection.
-
Prepare a stock solution of Alrestatin in DMSO. Weigh the required amount of Alrestatin and dissolve it in pure DMSO to a concentration of 25 mg/mL.
-
Prepare the vehicle. In a sterile container, combine the vehicle components in the following order, ensuring each component is fully mixed before adding the next:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Prepare the final formulation. Add 10% of the Alrestatin stock solution (e.g., 100 µL of 25 mg/mL stock for a final volume of 1 mL) to the prepared vehicle.
-
Mix thoroughly. Vortex the final solution until it is clear and homogenous.
-
Final Concentration: This will yield a solution with a final Alrestatin concentration of ≥ 2.5 mg/mL.
Protocol 2: Cyclodextrin-Based Suspension
This protocol is suitable for creating a suspension, which can be used for oral or intraperitoneal administration.
-
Prepare a stock solution of Alrestatin in DMSO. As in Protocol 1, prepare a 25 mg/mL stock solution.
-
Prepare the cyclodextrin vehicle. Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.
-
Prepare the final formulation. Add 10% of the Alrestatin stock solution to 90% of the 20% SBE-β-CD in saline solution.
-
Mix and sonicate. Vortex the mixture thoroughly. If the solution is not homogenous, sonicate until a uniform suspension is achieved.
-
Final Concentration: This will yield a suspension with an Alrestatin concentration of 2.5 mg/mL.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon addition to aqueous vehicle | The aqueous solubility of this compound has been exceeded. | * Increase the proportion of co-solvents (e.g., DMSO, PEG300) in your formulation. * Consider using a surfactant (e.g., Tween-80) to improve wetting and dispersion. * For oral or IP routes, a cyclodextrin-based suspension might be a suitable alternative.[1] |
| Cloudiness or precipitation in the final formulation | Incomplete dissolution of this compound or one of the excipients. | * Ensure each component is fully dissolved before adding the next. * Gentle warming (to 37°C) and/or sonication can aid in dissolution.[1] * Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles, but be aware this may reduce the final concentration if the drug has not fully dissolved. |
| Precipitation upon injection into the animal | The formulation is not stable in the physiological environment (e.g., change in pH, dilution with blood). | * Increase the concentration of solubilizing agents in your formulation to create a more robust solution. * Consider a formulation that forms a stable nano-emulsion or micellar solution upon dilution. * Slow down the rate of intravenous injection to allow for gradual dilution in the bloodstream. |
| Inconsistent results between experiments | Variability in formulation preparation or stability. | * Prepare fresh formulations for each experiment. * Ensure accurate weighing and measuring of all components. * Store stock solutions and final formulations under appropriate conditions (e.g., protected from light, at the recommended temperature) and for a validated period. |
Mandatory Visualizations
Signaling Pathway of Aldose Reductase in Diabetic Complications
Caption: The role of Aldose Reductase in the polyol pathway and diabetic complications.
Experimental Workflow for Preparing this compound Formulation
Caption: A logical workflow for the preparation of this compound formulations.
References
troubleshooting inconsistent results in Alrestatin Sodium experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alrestatin Sodium. The information is designed to help address common issues and inconsistencies that may arise during experimentation.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your this compound experiments in a question-and-answer format.
Q1: My IC50 value for this compound is significantly different from previously reported values. What could be the cause?
A1: Discrepancies in IC50 values are a common issue and can arise from several factors. Here are some key areas to investigate:
-
Experimental Conditions: IC50 values are highly dependent on the specific conditions of your assay. Even minor variations can lead to different results. Key parameters to check include:
-
Substrate Concentration: The concentration of the substrate (e.g., DL-glyceraldehyde) can significantly impact the apparent potency of a competitive or mixed-type inhibitor.[1][2][3][4] Ensure you are using a consistent and reported substrate concentration, ideally close to the Michaelis constant (Km) of the enzyme.
-
Enzyme Concentration: The concentration of aldose reductase should be in the linear range of the assay.
-
pH and Buffer Composition: The pH of the assay buffer can influence both the activity of aldose reductase and the ionization state of this compound. It's crucial to use a well-buffered system at a pH optimal for the enzyme, typically around 6.2-7.0.[5]
-
Temperature: Enzyme kinetics are sensitive to temperature. Maintain a constant and accurately controlled temperature throughout the assay.
-
-
Reagent Quality and Stability:
-
This compound Stock Solution: Ensure your this compound stock solution is freshly prepared and has been stored correctly. This compound solutions, like those of other inhibitors such as epalrestat, can be susceptible to degradation, especially when exposed to light or stored for extended periods in aqueous solutions.[6][7]
-
Enzyme Activity: Verify the activity of your aldose reductase preparation. Enzyme activity can decrease over time, even when stored at low temperatures.
-
-
Data Analysis: The method used to calculate the IC50 value can also introduce variability.[8][9] Use a consistent data analysis method and ensure your dose-response curve has a sufficient number of data points to accurately determine the IC50.
Q2: I am observing high variability between my replicate wells for the same this compound concentration. What are the likely causes?
A2: High variability between replicates often points to issues with assay setup and execution. Consider the following:
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or inhibitor, is a major source of variability. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
-
Mixing: Inadequate mixing of reagents in the assay plate can lead to localized differences in concentration. Ensure thorough but gentle mixing after each reagent addition.
-
Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results. To mitigate this, avoid using the outermost wells or fill them with buffer or water.
-
Incomplete Dissolution: Ensure that this compound is fully dissolved in the assay buffer. Poor solubility can lead to inconsistent concentrations in the assay wells.
Q3: My negative control (no this compound) is showing low or no aldose reductase activity. What should I check?
A3: A lack of activity in the negative control indicates a problem with one of the core components of your assay:
-
Enzyme: The aldose reductase may be inactive. Verify its activity with a fresh aliquot or a new batch of enzyme.
-
Substrate: The substrate may have degraded. Prepare a fresh solution.
-
Cofactor (NADPH): Aldose reductase requires NADPH as a cofactor.[10] Ensure that NADPH is included in the reaction mixture at the correct concentration and that the stock solution has not degraded.
-
Incorrect Buffer Conditions: Extreme pH or the presence of contaminating inhibitors in your buffer components could be inhibiting the enzyme.
Q4: The inhibitory effect of this compound seems to diminish over the course of my experiment. Why might this be happening?
A4: A decrease in inhibition over time could be due to the instability of this compound in the assay buffer. While specific stability data for this compound in various buffers is limited, it's a known issue for similar compounds.[6][7] Consider preparing fresh dilutions of the inhibitor immediately before use and minimizing the pre-incubation time if possible.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme aldose reductase.[11] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. By inhibiting this enzyme, this compound prevents the accumulation of sorbitol, which is implicated in the pathogenesis of diabetic complications.
Q2: What are the optimal storage conditions for this compound?
A2: this compound powder should be stored at -20°C. Stock solutions should be prepared fresh, but if necessary, they can be aliquoted and stored at -20°C for short periods. Avoid repeated freeze-thaw cycles.
Q3: What solvents can I use to dissolve this compound?
A3: this compound is soluble in aqueous solutions. For stock solutions, you can use high-quality deionized water or a suitable buffer.
Q4: Are there any known off-target effects of this compound?
A4: Some studies have shown that certain aldose reductase inhibitors are not entirely specific and can inhibit other related enzymes, such as aldehyde reductase.[11] It is important to consider this possibility when interpreting your results.
Q5: Why was the clinical development of Alrestatin discontinued?
A5: Clinical trials with Alrestatin in the late 1970s and early 1980s showed a high incidence of adverse effects, which led to the termination of its development.[12]
Data Presentation
Table 1: Factors Influencing this compound IC50 Values
| Parameter | Potential Impact on IC50 | Recommendations |
| Substrate Concentration | Higher substrate concentrations can increase the apparent IC50 for competitive inhibitors.[1][2][3][4] | Use a substrate concentration close to the Km of the enzyme and keep it consistent across experiments. |
| Enzyme Concentration | Should be in the linear range of the assay. | Determine the optimal enzyme concentration in preliminary experiments. |
| pH | Can affect enzyme activity and inhibitor binding. | Maintain a constant pH using a suitable buffer, typically between 6.2 and 7.0.[5] |
| Temperature | Affects the rate of the enzymatic reaction. | Ensure a constant and accurately controlled temperature throughout the assay. |
| Incubation Time | Prolonged incubation may lead to inhibitor degradation. | Minimize pre-incubation times and prepare fresh inhibitor dilutions. |
Experimental Protocols
Aldose Reductase Activity Assay (General Protocol)
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
Materials:
-
Purified or recombinant aldose reductase
-
This compound
-
DL-glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 6.2-7.0)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare serial dilutions of this compound to generate a dose-response curve.
-
Prepare solutions of aldose reductase, DL-glyceraldehyde, and NADPH in the assay buffer.
-
-
Assay Setup:
-
Add the assay buffer to all wells.
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Add the aldose reductase solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
-
Initiate the Reaction:
-
Add the substrate (DL-glyceraldehyde) and cofactor (NADPH) solution to all wells to start the reaction.
-
-
Measure Activity:
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V0) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
References
- 1. A Practical Consideration for the Substrate Concentration when Determining IC50 Values for Enzyme Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its major degradation products under stress degradation conditions by UHPLC-PDA-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nanobioletters.com [nanobioletters.com]
- 9. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new selective human aldose reductase inhibitors through virtual screening multiple binding pocket conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Aldose reductase inhibition: studies with alrestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alrestatin Sodium in Aldose Reductase Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Alrestatin Sodium for aldose reductase (AR) inhibition experiments. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and reference data.
Frequently Asked Questions (FAQs)
Q1: What is Alrestatin, and what is its primary mechanism of action? A1: Alrestatin is an organic compound that functions as an inhibitor of aldose reductase (AR), a key enzyme in the polyol pathway.[1][2] Under hyperglycemic conditions, AR catalyzes the NADPH-dependent reduction of glucose to sorbitol.[3][4] The accumulation of sorbitol is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[4][5] Alrestatin inhibits this pathway, reducing the accumulation of sorbitol.[6]
Q2: What is the reported IC₅₀ value for Alrestatin against aldose reductase? A2: The reported IC₅₀ (half-maximal inhibitory concentration) for Alrestatin against human aldo-keto reductase family 1 member B1 (aldose reductase) is approximately 6500 nM (or 6.5 µM).[7] Its Ki (inhibition constant) is reported as 7500 nM (7.5 µM).[7]
Q3: Why was Alrestatin's clinical development terminated? A3: Alrestatin was the first orally bioavailable aldose reductase inhibitor to undergo clinical trials in the late 1970s and early 1980s.[2] However, its development was terminated due to a combination of factors, including outcomes from low-quality trials, a high incidence of adverse effects (notably photosensitive skin rash and potential hepatotoxicity), and issues with non-specificity against the target enzyme, ALR2.[2][5][8]
Q4: What solvent should I use to prepare my this compound stock solution? A4: For in vitro assays, samples are typically first prepared at high concentrations in dimethyl sulfoxide (DMSO) or a mixture of DMSO and water.[9] These stock solutions are then diluted with an aqueous buffer (like PBS) shortly before the experiment. It is critical to ensure the final concentration of the organic solvent in the reaction mixture is low and consistent across all wells to avoid affecting enzyme activity.[10] A common practice is to keep the final DMSO concentration within 0.2% (v/v).[9]
Q5: How do I measure aldose reductase activity in my assay? A5: Aldose reductase activity is typically assayed spectrophotometrically. The method measures the decrease in absorbance of the cofactor NADPH at 340 nm as it is oxidized to NADP⁺ during the reduction of a substrate, commonly DL-glyceraldehyde.[9][11][12] The rate of this absorbance decrease is proportional to the enzyme's activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Inhibition Observed | 1. Inactive this compound: Compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution from a new vial of this compound. Ensure it is stored protected from light and moisture. |
| 2. Incorrect Assay pH: Aldose reductase activity is pH-sensitive. The optimal pH for the assay is typically around 6.2.[12] | Verify the pH of your phosphate buffer. Prepare fresh buffer if necessary. | |
| 3. Insufficient Enzyme Concentration: The amount of enzyme may be too low to detect a significant change in NADPH absorbance. | Adjust the concentration of the aldose reductase homogenate to ensure the rate of absorbance change in the control group is within the optimal range (e.g., | |
| High Variability Between Replicates | 1. Inconsistent Pipetting: Small errors in dispensing reagents, especially the enzyme or substrate, can lead to large variations. | Use calibrated pipettes and ensure proper mixing in each well. Consider using a master mix for common reagents to minimize pipetting steps. |
| 2. Reagent Instability: NADPH is particularly sensitive to degradation. | Prepare NADPH solutions fresh before each experiment and keep them on ice.[10] Aliquot and store reconstituted enzyme at -80°C to avoid repeated freeze-thaw cycles.[10] | |
| 3. Solvent Effects: The concentration of the solvent (e.g., DMSO) used to dissolve Alrestatin may be too high or inconsistent. | Prepare a solvent control to test the effect of the solvent on enzyme activity. Ensure the final solvent concentration is identical and minimal (e.g., <0.2%) in all wells.[9][10] | |
| Precipitation in Assay Wells | 1. Poor Solubility: this compound may precipitate when the stock solution is diluted into the aqueous assay buffer. | Prepare stock solutions in 100% DMSO and perform serial dilutions. Ensure thorough mixing immediately after adding the compound to the assay buffer. If issues persist, a lower starting concentration may be necessary. |
| 2. Compound Interaction with Buffer: Components of the buffer could be interacting with the compound. | Test the solubility of this compound in the assay buffer at the final concentration before running a full plate. |
Data & Quantitative Summary
Table 1: Inhibitory Potency of Alrestatin and Other Common ARIs
| Inhibitor | Target Organism/Enzyme | IC₅₀ Value | Reference(s) |
| Alrestatin | Human ALR2 (AKR1B1) | ~6.5 µM | [7] |
| Epalrestat | Human Lens ALR2 | 98 nM | [5] |
| Sorbinil | Bovine Lens ALR2 | (Positive Control) | [11] |
| Quercetin | (Enzyme Source Not Specified) | (Positive Control) | [9] |
| Fidarestat | Human ALR2 | (Phase III Trials) | [5] |
| Ranirestat | Human ALR2 | (Phase III Trials) | [5] |
Table 2: Typical Reaction Mixture for an Aldose Reductase Inhibition Assay
| Component | Example Concentration | Purpose | Reference(s) |
| Buffer | 0.067-0.1 M Phosphate Buffer (pH 6.2-7.0) | Maintain optimal pH | [9][12] |
| Enzyme Source | Partially purified AR homogenate (e.g., from bovine lens, rat kidney) | Catalyzes the reaction | [9][11][12] |
| Cofactor | 0.1 mM - 2.4 mM NADPH | Provides reducing equivalents | [9][12] |
| Substrate | 10 mM - 25 mM DL-glyceraldehyde | Reduced by Aldose Reductase | [9][11] |
| Inhibitor | Variable (e.g., 0.98–1000 µM) | Test compound (e.g., Alrestatin) | [9] |
| Other | 0.4 mM Lithium Sulfate, 5 mM 2-mercaptoethanol | Stabilizers/Additives | [11] |
Key Experimental Protocols & Visualizations
The Polyol Pathway and Site of Inhibition
Under high glucose conditions, aldose reductase converts glucose to sorbitol, which can lead to cellular stress. Alrestatin acts by directly inhibiting the aldose reductase enzyme.
Caption: The Polyol Pathway showing inhibition of Aldose Reductase by Alrestatin.
General Protocol: In Vitro Aldose Reductase Inhibition Assay
This protocol outlines the key steps for performing a 96-well plate-based AR inhibition assay by monitoring NADPH consumption.
Caption: Workflow for a typical Aldose Reductase spectrophotometric inhibition assay.
Troubleshooting Logic Flow
Use this decision tree to diagnose common problems encountered during AR inhibition assays.
Caption: A decision tree for troubleshooting common aldose reductase assay issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Alrestatin - Wikipedia [en.wikipedia.org]
- 3. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based optimization of aldose reductase inhibitors originating from virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldose reductase inhibition: studies with alrestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Clinical trial of an aldose reductase inhibitor in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3.5.2. Aldose Reductase Inhibition Assay [bio-protocol.org]
- 10. content.abcam.com [content.abcam.com]
- 11. brieflands.com [brieflands.com]
- 12. tandfonline.com [tandfonline.com]
strategies to reduce off-target effects of Alrestatin Sodium
Welcome to the technical support center for Alrestatin Sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of aldose reductase (ALR2 or AKR1B1), the first and rate-limiting enzyme in the polyol pathway.[1][2] Under hyperglycemic conditions, ALR2 catalyzes the reduction of glucose to sorbitol, which can lead to osmotic stress and the pathogenesis of diabetic complications.[1][3]
Q2: What are the known off-target effects of this compound?
The primary off-target effect of this compound is its lack of selectivity for aldose reductase (ALR2) over the structurally similar aldehyde reductase (ALR1 or AKR1A1).[1][3] This non-specific inhibition is a significant contributor to reported adverse effects, including hepatotoxicity.[3] Development of Alrestatin was discontinued due to these adverse effects.
Q3: Why is inhibition of aldehyde reductase (ALR1) a concern?
Aldehyde reductase (AKR1A1) plays a crucial role in the detoxification of various endogenous and exogenous aldehydes, including those generated from lipid peroxidation.[4][5] These aldehydes are reactive and can contribute to cellular damage. Inhibition of ALR1 can disrupt these protective detoxification pathways, potentially leading to cellular toxicity, particularly in tissues with high metabolic activity like the liver.[5][6] AKR1A1 is also involved in the metabolism of certain drugs and xenobiotics.[5][7]
Q4: Can the off-target effects of this compound be completely eliminated in my experiments?
Due to its inherent lack of selectivity, completely eliminating the off-target effects of this compound at the molecular level is not feasible. However, the strategies outlined in this guide can help researchers minimize these effects and improve the interpretability of their experimental results.
Strategies to Reduce Off-Target Effects
For researchers using this compound, particularly as a reference compound, it is crucial to design experiments that can help distinguish between on-target and off-target effects.
1. Employing a Structurally Unrelated Aldose Reductase Inhibitor:
-
Rationale: Using a more selective, structurally distinct ALR2 inhibitor alongside Alrestatin can help differentiate effects. If an observed effect is due to ALR2 inhibition, it should be recapitulated by the selective inhibitor. Effects unique to Alrestatin are more likely to be off-target.
-
Workflow:
Caption: Workflow for comparing Alrestatin to a selective inhibitor.
2. Utilizing a Rescue Experiment with a Downstream Product:
-
Rationale: If the observed phenotype is due to the inhibition of the polyol pathway, providing a downstream product of the pathway (e.g., fructose) might rescue the effect. This is not always feasible depending on the experimental model.
3. Cellular Thermal Shift Assay (CETSA):
-
Rationale: CETSA can be used to verify the engagement of Alrestatin with its intended target (ALR2) and potential off-targets (like ALR1) in a cellular context.
Data Presentation: Inhibitor Selectivity
| Inhibitor | ALR2 IC50 (nM) | ALR1 IC50 (µM) | Selectivity (ALR1/ALR2) | Reference |
| Ponalrestat | 7.7 | 3-60 | ~390 - 7800 | [8] |
| Imirestat | 8.5 (rat) | - | - | [9] |
| Fidarestat | 26 | - | - | [9] |
| Epalrestat | 10-26 | - | - | [9] |
Note: IC50 values can vary depending on assay conditions.
Experimental Protocols
1. Aldose Reductase (ALR2) Activity Assay (Spectrophotometric)
This protocol is adapted from commercially available kits and literature.
-
Principle: ALR2 activity is measured by monitoring the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of a substrate (e.g., DL-glyceraldehyde).
-
Materials:
-
Recombinant human ALR2
-
NADPH
-
DL-glyceraldehyde
-
Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 6.2)
-
This compound and other test inhibitors
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, ALR2 enzyme, and varying concentrations of this compound (or vehicle control).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding NADPH and DL-glyceraldehyde.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 30-60 minutes.
-
Calculate the rate of NADPH oxidation (slope of the linear portion of the curve).
-
Determine the percent inhibition for each this compound concentration and calculate the IC50 value.
-
2. Aldehyde Reductase (ALR1) Activity Assay (Spectrophotometric)
This protocol is similar to the ALR2 assay but uses a different enzyme and substrate.
-
Principle: ALR1 activity is measured by monitoring the NADPH-dependent reduction of a suitable substrate (e.g., D-glucuronate or 4-nitrobenzaldehyde).
-
Materials:
-
Recombinant human ALR1
-
NADPH
-
D-glucuronate or 4-nitrobenzaldehyde
-
Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)
-
This compound and other test inhibitors
-
96-well UV-transparent microplate
-
Spectrophotometer
-
-
Procedure:
-
Follow the same general procedure as the ALR2 activity assay, substituting ALR1 for ALR2 and using an appropriate substrate for ALR1.
-
Determine the IC50 of this compound for ALR1 and compare it to the IC50 for ALR2 to assess selectivity.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal (Low enzyme activity) | - Inactive enzyme- Sub-optimal assay conditions (pH, temperature)- Incorrect substrate or cofactor concentration | - Use a fresh aliquot of enzyme- Optimize assay buffer pH and incubation temperature- Titrate substrate and NADPH concentrations to determine optimal levels |
| No Inhibition Observed | - Inactive inhibitor- Inhibitor concentration too low- Insufficient pre-incubation time | - Use a fresh stock of this compound- Test a wider range of inhibitor concentrations- Increase the pre-incubation time of the enzyme and inhibitor |
| High Variability Between Replicates | - Pipetting errors- Inconsistent incubation times- Plate reader artifacts | - Use calibrated pipettes and proper technique- Ensure consistent timing for all additions and readings- Check the plate reader for any issues |
| Precipitation of Inhibitor | - Poor solubility of this compound in the assay buffer | - Decrease the final concentration of the organic solvent (e.g., DMSO) in the assay- Test alternative, compatible solvents |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Polyol Pathway and the point of inhibition by Alrestatin.
Caption: Workflow for determining the selectivity of Alrestatin.
Caption: Relationship between Alrestatin's targets and effects.
References
- 1. Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Search of Differential Inhibitors of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pleiotropic Actions of Aldehyde Reductase (AKR1A) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Aldo-Keto Reductase Superfamily and its Role in Drug Metabolism and Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. genecards.org [genecards.org]
- 8. Ponalrestat: a potent and specific inhibitor of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aldose Reductase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
formulation challenges with Alrestatin Sodium for oral delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral formulation of Alrestatin Sodium.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound relevant to oral formulation?
A1: Alrestatin is a carboxylic acid derivative and an aldose reductase inhibitor.[1][2] Key physicochemical properties are summarized in the table below. The low calculated Log P suggests that the molecule is not excessively lipophilic, which can be advantageous for aqueous solubility, particularly for the sodium salt.
| Property | Value | Source |
| Molecular Formula (Alrestatin) | C₁₄H₉NO₄ | [3] |
| Molecular Weight (Alrestatin) | 255.22 g/mol | [3] |
| Molecular Formula (this compound) | C₁₄H₈NNaO₄ | [4] |
| Molecular Weight (this compound) | 277.21 g/mol | [4][5] |
| Calculated Log P (Alrestatin) | 1.52 | [6] |
| Chemical Class | Carboxylic Acid, Isoquinolone derivative | [2] |
Q2: What is the expected oral bioavailability of this compound and what are the limiting factors?
A2: Early clinical trials indicated that the oral bioavailability of Alrestatin is low. Peak serum levels after oral administration were approximately three times lower than those achieved with intravenous administration. The exact percentage of bioavailability is not well-documented in publicly available literature. The primary limiting factors for the oral bioavailability of this compound are likely its pH-dependent solubility, potential for low permeability across the intestinal epithelium, and possible presystemic metabolism. As a carboxylic acid, its solubility and permeability are expected to vary significantly throughout the gastrointestinal tract.
Q3: How does the pH of the gastrointestinal tract affect the solubility and absorption of this compound?
A3: As a carboxylic acid, this compound's solubility is highly dependent on pH. In the acidic environment of the stomach, the carboxylate salt will be protonated to the less soluble free acid form. As the pH increases in the small intestine, deprotonation will occur, leading to higher solubility of the sodium salt. This pH-dependent solubility can lead to variable dissolution and absorption. The unionized form (at low pH) may have higher permeability, but its low solubility could be the rate-limiting step for absorption. Conversely, the ionized form (at higher pH) will have better solubility but potentially lower permeability.
Troubleshooting Guides
Issue 1: Poor and Variable Dissolution Profiles
Problem: You are observing slow, incomplete, or highly variable dissolution of your this compound formulation in vitro.
Possible Causes & Troubleshooting Steps:
-
pH of Dissolution Medium: The solubility of Alrestatin (the free acid form) is likely low in acidic media.
-
Troubleshooting:
-
pH-Solubility Profile: Determine the solubility of this compound across a pH range of 1.2 to 7.4. This will help you understand its behavior in different segments of the GI tract.
-
Use of Buffers: For in vitro dissolution testing, use buffered media that reflect the pH of the stomach (pH 1.2), and the small intestine (pH 5.5, 6.8, and 7.4).
-
Formulation with pH Modifiers: Consider incorporating alkalizing agents (e.g., sodium bicarbonate, magnesium oxide) into your formulation to create a more favorable micro-environmental pH for dissolution in the stomach.
-
-
-
Low Intrinsic Solubility: The inherent solubility of the Alrestatin free acid may be limiting dissolution.
-
Troubleshooting:
-
Salt Form: Ensure you are using the sodium salt form, which is expected to have higher aqueous solubility than the free acid.
-
Solid Dispersions: Prepare solid dispersions of this compound with hydrophilic polymers (e.g., PVP, HPMC, PEGs) to improve its wettability and dissolution rate. The solvent evaporation or melting methods can be employed.
-
Particle Size Reduction: Micronization or nanonization can increase the surface area available for dissolution.
-
-
-
Excipient Incompatibility: Certain excipients may hinder the dissolution of this compound.
-
Troubleshooting:
-
Excipient Compatibility Study: Perform compatibility studies with commonly used excipients (see experimental protocols below).
-
Choice of Binder/Filler: Some binders may form a poorly soluble matrix. Evaluate different binders and their concentrations.
-
-
Issue 2: Low Oral Bioavailability in Preclinical Animal Models
Problem: In vivo studies show low and inconsistent plasma concentrations of Alrestatin after oral administration.
Possible Causes & Troubleshooting Steps:
-
Poor Permeability: The ionized form of Alrestatin at intestinal pH may have low permeability.
-
Troubleshooting:
-
Permeation Enhancers: Investigate the use of permeation enhancers in your formulation. These can include surfactants (e.g., Tween 80, Labrasol®) or fatty acids.
-
Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS) or Self-Microemulsifying Drug Delivery System (SMEDDS), can improve its absorption by presenting the drug in a solubilized state at the site of absorption.
-
-
-
Presystemic (First-Pass) Metabolism: Alrestatin may be metabolized in the gut wall or liver before reaching systemic circulation.
-
Troubleshooting:
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to investigate the metabolic stability of Alrestatin.
-
Formulation Strategies to Bypass First-Pass Metabolism: While challenging, some advanced formulations like lymphatic targeting systems could be explored.
-
-
-
Instability in GI Fluids: this compound may be unstable in the acidic environment of the stomach or in the presence of digestive enzymes.
-
Troubleshooting:
-
Forced Degradation Studies: Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions to understand its degradation pathways (see experimental protocols below).
-
Enteric Coating: If significant degradation occurs in acidic conditions, consider an enteric-coated formulation to protect the drug in the stomach and allow for its release in the small intestine.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the degradation pathways of this compound and develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 1, 2, 4, and 8 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid drug substance at 80°C for 24 and 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and the solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC method (see below).
-
Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products. Mass spectrometry (LC-MS) can be used for structural elucidation of the degradants.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification
Objective: To develop a robust HPLC method for the quantification of this compound and its degradation products.
Methodology:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A: 0.1% Phosphoric acid in water and Mobile Phase B: Acetonitrile. |
| Gradient Program | Start with 90% A and 10% B, linearly increase B to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Monitor at a suitable UV wavelength (to be determined by UV scan of this compound). |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Protocol 3: Excipient Compatibility Study
Objective: To evaluate the compatibility of this compound with common pharmaceutical excipients.
Methodology:
-
Excipient Selection: Choose a range of common excipients from different functional classes (e.g., diluents, binders, disintegrants, lubricants).
-
Sample Preparation:
-
Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio (drug:excipient).
-
Prepare a control sample of this compound alone.
-
Add a small amount of water (e.g., 5-10% w/w) to a separate set of samples to simulate moisture effects.
-
-
Storage Conditions: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for 2 and 4 weeks.
-
Analysis:
-
At each time point, visually inspect the samples for any physical changes (e.g., color change, clumping).
-
Analyze the samples by HPLC to quantify the amount of this compound remaining and to detect the formation of any degradation products.
-
Differential Scanning Calorimetry (DSC) can also be used to detect potential interactions by observing changes in thermal events.
-
Visualizations
Caption: A typical workflow for the oral formulation development of this compound.
Caption: A logical relationship diagram for troubleshooting low oral bioavailability of this compound.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Alrestatin | C14H9NO4 | CID 2120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C14H8NNaO4 | CID 23683779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs-dev-public.ncats.io]
- 6. ALRESTATIN (PD001404, GCUCIFQCGJIRNT-UHFFFAOYSA-N) [probes-drugs.org]
Technical Support Center: Interpreting Negative Results from Alrestatin Sodium Clinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alrestatin Sodium and other aldose reductase inhibitors. The content is designed to help interpret negative or inconclusive results from clinical and preclinical studies.
Frequently Asked Questions (FAQs)
Q1: Why did early clinical trials of this compound show subjective improvement in symptoms of diabetic neuropathy but no significant change in objective measures like nerve conduction velocity?
A1: This discrepancy between subjective and objective outcomes is a known challenge in clinical trials for diabetic neuropathy. Several factors could contribute to this:
-
Placebo Effect: The subjective improvement reported by patients could be, in part, a placebo effect, which is common in trials for conditions with symptoms like pain and discomfort.
-
Different Aspects of Neuropathy: Subjective symptoms (e.g., pain, tingling) and objective measures like nerve conduction velocity (NCV) may represent different aspects of nerve damage. Alrestatin might have had a genuine, albeit small, effect on the mechanisms causing the symptoms that was not sufficient to produce a measurable improvement in the function of large myelinated nerve fibers, which is what NCV primarily assesses.
-
Sensitivity of Outcome Measures: The scales used to measure subjective symptoms might be more sensitive to small changes than the electrophysiological measurements of NCV.
-
Advanced Neuropathy: The patients in these early trials often had severe and long-standing neuropathy.[1] It's possible that the nerve damage was already irreversible, and while some symptomatic relief might have been possible, restoration of nerve function to a degree detectable by NCV was not.[1]
Q2: What are the potential reasons for the overall failure of this compound and other aldose reductase inhibitors in many clinical trials?
A2: The lack of robust clinical efficacy for many aldose reductase inhibitors (ARIs), including the discontinuation of Alrestatin's development, can be attributed to several factors:[2]
-
Insufficient Potency and Bioavailability: In some oral trials of Alrestatin, the peak serum levels achieved were significantly lower than with intravenous administration, suggesting that adequate concentrations of the drug may not have reached the target tissues.[1] For an ARI to be effective, it likely needs to achieve a very high degree of aldose reductase inhibition (over 80%) within the nerve tissue.[3]
-
Advanced Stage of Disease: Many trials enrolled patients with established, chronic diabetic neuropathy.[4] At this stage, significant and potentially irreversible structural damage to the nerves may have already occurred. ARIs might be more effective in preventing or slowing the progression of neuropathy in newly diagnosed diabetics rather than reversing existing damage.[1]
-
Complex Pathophysiology of Diabetic Neuropathy: While the polyol pathway is a significant contributor, other mechanisms are also involved in the pathogenesis of diabetic neuropathy, such as oxidative stress, inflammation, and advanced glycation end-product (AGE) formation. Targeting only the aldose reductase pathway may not be sufficient to halt or reverse the multifactorial disease process.
-
Toxicity: Some ARIs have been associated with adverse effects. For instance, Alrestatin was reported to cause a photosensitive skin rash, and other ARIs have been linked to hepatotoxicity, leading to the termination of their development.[5][6]
Q3: We are seeing high variability in our nerve conduction velocity (NCV) measurements in our animal study. What could be the cause?
A3: High variability in NCV measurements can obscure real treatment effects. Common causes include:
-
Temperature: Limb temperature is a critical factor; lower temperatures slow nerve conduction. Ensure that the temperature of the limb being tested is maintained within a narrow, normal range.
-
Electrode Placement: Inconsistent placement of stimulating and recording electrodes can lead to variable results. It's crucial to use standardized, well-defined anatomical landmarks for electrode placement.
-
Stimulus Intensity: The electrical stimulus must be supramaximal to ensure all nerve fibers are activated. A submaximal stimulus can result in smaller and more variable responses.
-
Intersubject Biological Variability: There will always be some natural biological variation between animals. Ensure your study is adequately powered to account for this.
Troubleshooting Guides
Troubleshooting In Vitro Aldose Reductase Inhibition Assays
| Issue | Potential Cause | Troubleshooting Step |
| No or low enzyme activity in controls | Inactive enzyme | Ensure proper storage and handling of the aldose reductase enzyme. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer pH or temperature | Verify that the assay buffer is at the optimal pH (typically around 6.2 for glucose reduction) and the assay is run at the recommended temperature (e.g., 37°C). | |
| Missing or degraded cofactor (NADPH) | Prepare fresh NADPH solutions. Protect from light and keep on ice. | |
| High background signal | Non-enzymatic oxidation of NADPH | Run a control reaction without the enzyme to determine the rate of non-enzymatic NADPH oxidation. Subtract this from your measurements. |
| Contaminated reagents | Use high-purity water and reagents. | |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and proper pipetting technique. |
| Incomplete mixing of reagents | Ensure all components are thoroughly mixed before starting the measurement. | |
| Inhibitor precipitation | Check the solubility of your test compound in the assay buffer. A small amount of a co-solvent like DMSO may be needed, but be sure to include a solvent control. |
Troubleshooting Nerve Conduction Velocity (NCV) Measurements in Clinical Trials
| Issue | Potential Cause | Troubleshooting Step |
| High inter-patient variability | Differences in age, sex, and height | Record these demographic variables and consider them as covariates in your statistical analysis. |
| Inconsistent limb temperature | Strictly control and monitor limb temperature, warming the limb if necessary to a standardized temperature (e.g., 32-34°C). | |
| No detectable nerve response | Severe neuropathy | This may be a characteristic of the patient population. Ensure inclusion/exclusion criteria are appropriate. |
| Technical error (e.g., incorrect electrode placement, equipment malfunction) | Re-check electrode placement and ensure equipment is functioning correctly. | |
| Discrepancy between different nerve measurements in the same patient | Different nerves are affected to varying degrees in diabetic neuropathy | This is an expected finding. Analyze data for each nerve separately and consider a composite score if appropriate for the study design. |
Data Presentation: Summary of Aldose Reductase Inhibitor Clinical Trial Results
Table 1: Peroneal Motor Nerve Conduction Velocity (m/s) in Aldose Reductase Inhibitor Trials
| Drug | Treatment Group (Mean ± SD) | Placebo Group (Mean ± SD) | Duration | Outcome | Reference |
| Ponalrestat | Baseline: 37.10 ± 3.4618 Months: 37.41 ± 4.38 | Baseline: 36.89 ± 3.0018 Months: 37.25 ± 3.49 | 18 Months | No significant improvement. | [7] |
| Fidarestat | Change from baseline: +0.8 ± 0.3 | Change from baseline: +0.1 ± 0.4 | 52 Weeks | Significant improvement (p < 0.0001). | [7] |
| Zenarestat (600 mg BID) | Increase of ~1.0-1.5 m/s | Decrease of >0.25 m/s | 52 Weeks | Significant improvement. | [7] |
| Sorbinil | No significant change | No significant change | 2 Years | No significant difference between groups. | [7] |
Table 2: Sural Sensory Nerve Conduction Velocity (m/s) in Aldose Reductase Inhibitor Trials
| Drug | Treatment Group (Mean ± SD) | Placebo Group (Mean ± SD) | Duration | Outcome | Reference |
| Ponalrestat | Baseline: 39.53 ± 6.0118 Months: 40.51 ± 6.13 | Baseline: 38.55 ± 5.1618 Months: 39.80 ± 4.82 | 18 Months | No significant improvement; slight improvement in both groups. | [7] |
| Zenarestat (600 mg BID) | Increase of ~1.0-1.5 m/s | Decrease of >0.25 m/s | 52 Weeks | Significant improvement. | [7] |
Experimental Protocols
Key Experiment 1: Motor Nerve Conduction Velocity (NCV) Measurement
Objective: To objectively measure the speed of electrical impulses along a motor nerve.
Methodology:
-
Patient Preparation: The patient is positioned comfortably in a temperature-controlled room. The skin temperature over the nerve to be studied is measured and maintained above 32°C.
-
Electrode Placement:
-
Recording Electrodes: Surface electrodes are placed over the belly and tendon of a muscle innervated by the nerve of interest (e.g., the extensor digitorum brevis for the peroneal nerve).
-
Stimulating Electrodes: A stimulating electrode is placed over the nerve at two or more locations along its course (e.g., at the ankle and below the knee for the peroneal nerve).
-
Ground Electrode: A ground electrode is placed on the limb between the stimulating and recording electrodes.
-
-
Stimulation and Recording:
-
A brief electrical stimulus is delivered to the nerve at the distal stimulation site. The intensity is gradually increased until a supramaximal response (the compound muscle action potential, or CMAP) is recorded, ensuring all nerve fibers are depolarized.
-
The stimulus is then applied at the proximal site, and the resulting CMAP is recorded.
-
-
Data Analysis:
-
The latency (time from stimulus to the onset of the CMAP) is measured for both stimulation sites.
-
The distance between the two stimulation sites is measured along the skin surface.
-
The NCV is calculated using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))
-
Key Experiment 2: In Vitro Aldose Reductase (AR) Inhibition Assay
Objective: To determine the inhibitory potential of a compound (e.g., this compound) on aldose reductase activity.
Methodology:
-
Reagent Preparation:
-
AR Enzyme: Purified or recombinant aldose reductase is diluted in an appropriate assay buffer.
-
Substrate: A solution of an aldose reductase substrate (e.g., DL-glyceraldehyde or glucose) is prepared.
-
Cofactor: A solution of NADPH is prepared.
-
Inhibitor: The test compound (this compound) is dissolved, typically in DMSO, and then diluted to various concentrations in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, the assay buffer, NADPH solution, and various concentrations of the inhibitor (or vehicle control) are added to the wells.
-
The reaction is initiated by adding the AR enzyme solution.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
-
Detection:
-
The activity of aldose reductase is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
The rate of the reaction is measured over time.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of the inhibitor is calculated relative to the vehicle control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: The Polyol Pathway and the Mechanism of Action of this compound.
Caption: General Experimental Workflow for an Aldose Reductase Inhibitor.
References
- 1. Aldose reductase inhibition: studies with alrestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldose reductase inhibition in the treatment of diabetic neuropathy: where are we in 2004? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of aldose reductase inhibition on nerve conduction and morphometry in diabetic neuropathy | Neurology [ez-admanager.com]
- 4. A 12-month randomized controlled study of the aldose reductase inhibitor ponalrestat in patients with chronic symptomatic diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical trial of an aldose reductase inhibitor in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of nerve conduction velocities and current perception thresholds as correlates of clinical severity of diabetic sensory neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is Nerve Electrophysiology a Robust Primary Endpoint in Clinical Trials of Treatments for Diabetic Peripheral Neuropathy? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Alrestatin Sodium's Inhibitory Effect on Aldose Reductase: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Alrestatin Sodium's inhibitory effect on aldose reductase (AR), an enzyme implicated in the pathogenesis of diabetic complications. The performance of this compound is evaluated against other notable AR inhibitors, supported by experimental data and detailed methodologies.
Introduction to Aldose Reductase and the Polyol Pathway
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway.[1] Under normal glycemic conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased. Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol in tissues that do not depend on insulin for glucose uptake, such as the lens, peripheral nerves, and retina, leads to osmotic stress and subsequent cellular damage, contributing to diabetic complications like neuropathy, nephropathy, and retinopathy.[1] Inhibition of aldose reductase is therefore a key therapeutic strategy to prevent or mitigate these complications.
Comparative Analysis of Aldose Reductase Inhibitors
Several compounds have been developed as aldose reductase inhibitors (ARIs). This guide focuses on comparing this compound with other significant ARIs, including the clinically approved Epalrestat, and the earlier-generation inhibitors Sorbinil and Tolrestat. While Alrestatin showed initial promise, it, along with Sorbinil and Tolrestat, was ultimately withdrawn from further development due to issues with lack of specificity and/or adverse effects.[1] Epalrestat remains a marketed drug for diabetic neuropathy in several countries.[2]
The following table summarizes the in vitro inhibitory potency of these compounds against aldose reductase.
| Inhibitor | IC50 / Ki Value | Enzyme Source | Substrate | Reference |
| Alrestatin | Ki = 148 µM | Not Specified | Not Specified | [3] |
| Epalrestat | IC50 = 98 nM | Human Lens | DL-glyceraldehyde | [1] |
| Sorbinil | IC50 = 3.1 µM | Rat Lens | Glucose | [4] |
| Tolrestat | IC50 = 35 nM | Bovine Lens | Not Specified | [5][6] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols
The validation of aldose reductase inhibitors typically involves in vitro enzyme inhibition assays. The following is a detailed methodology representative of such experiments.
Objective: To determine the in vitro inhibitory effect of a test compound on aldose reductase activity.
Materials:
-
Enzyme Source: Partially purified aldose reductase from rat lens, bovine lens, or human placenta.[4][6]
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH).
-
Buffer: Sodium phosphate buffer (e.g., 0.1 M, pH 6.2).
-
Test Compounds: this compound and other ARIs, dissolved in a suitable solvent (e.g., DMSO).
-
Spectrophotometer: Capable of measuring absorbance at 340 nm.
Procedure:
-
Enzyme Preparation: The lens tissue is homogenized in a buffer and subjected to centrifugation and ammonium sulfate precipitation to partially purify the aldose reductase.
-
Assay Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing the phosphate buffer, NADPH, and the enzyme solution.
-
Inhibitor Addition: The test compound (inhibitor) at various concentrations is added to the assay mixture. A control reaction is prepared without the inhibitor.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (e.g., DL-glyceraldehyde).
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time.
-
Data Analysis: The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated from a dose-response curve.
Visualizing Key Pathways and Workflows
The Polyol Pathway and its Role in Diabetic Complications
The following diagram illustrates the polyol pathway of glucose metabolism and the points of intervention by aldose reductase inhibitors.
Caption: The Polyol Pathway of Glucose Metabolism.
Experimental Workflow for Validation of Aldose Reductase Inhibitors
This diagram outlines the typical workflow for the screening and validation of potential aldose reductase inhibitors.
Caption: Workflow for Aldose Reductase Inhibitor Validation.
References
- 1. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tolrestat - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the aldose reductase inhibitor sorbinil on the isolated cultured rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The effects of a new aldose reductase inhibitor (tolrestat) in galactosemic and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Alrestatin Sodium vs. Tolrestat: A Comparative Analysis in Diabetic Complication Models
For researchers and drug development professionals navigating the landscape of aldose reductase inhibitors, Alrestatin Sodium and Tolrestat represent two key compounds in the historical and ongoing effort to mitigate diabetic complications. This guide provides an objective comparison of their performance in various preclinical and clinical models of diabetic neuropathy, retinopathy, nephropathy, and cataracts, supported by available experimental data.
In Vitro Efficacy: A Tale of Two Potencies
The foundational measure of an aldose reductase inhibitor's potential lies in its in vitro inhibitory concentration (IC50). Analysis of available data reveals a significant difference in potency between Tolrestat and Alrestatin.
| Compound | IC50 (Aldose Reductase) | Source |
| Tolrestat | 35 nM | [1][2][3] |
| Alrestatin | 1 µM | [4] |
Tolrestat demonstrates substantially higher potency in inhibiting aldose reductase in vitro, with an IC50 value in the nanomolar range, compared to Alrestatin's micromolar value.[1][2][3][4]
Pharmacokinetic Profiles in Rat Models
Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for interpreting their in vivo efficacy. Pharmacokinetic studies in rats provide valuable comparative insights.
| Parameter | This compound | Tolrestat | Source |
| Route of Administration | Intravenous (IV) | Oral Gavage | [5][6] |
| Serum Half-life | ~1 hour | ~53 hours (in nerve tissue) | [5][6] |
| Excretion | 99% recovered in urine within 24 hours | --- | [6] |
A key differentiator is the significantly longer half-life of Tolrestat in nerve tissue, suggesting a more sustained local activity compared to the rapid systemic clearance of Alrestatin.[5][6]
Diabetic Neuropathy Models
Diabetic neuropathy is a primary target for aldose reductase inhibitors. Both Alrestatin and Tolrestat have been evaluated in this context, with Tolrestat showing more extensive investigation and clearer evidence of efficacy.
Preclinical Data (Rat Models)
In galactosemic and diabetic rat models, Tolrestat demonstrated a dose-dependent reduction in the accumulation of galactitol and sorbitol in the sciatic nerve.[3] The ID50 for reducing nerve sorbitol accumulation was approximately 5 mg/kg/day.[3]
Clinical Data
Clinical trials with Tolrestat in patients with symptomatic diabetic neuropathy have shown some positive outcomes. A 52-week multicenter trial found that a 200 mg daily dose of Tolrestat resulted in significant improvements in tibial and peroneal motor nerve conduction velocities and paraesthetic symptoms compared to placebo.[7] Another study on patients with mild diabetic neuropathy also reported improvements in nerve function with Tolrestat treatment.[8]
In contrast, clinical trials with Alrestatin for diabetic neuropathy have yielded less conclusive results. While some subjective improvements were reported with intravenous administration, there were no significant objective changes in peripheral nerve conduction velocities.[6] An oral trial with Alrestatin showed neither subjective nor objective improvements.[6]
Diabetic Retinopathy Models
The impact of these inhibitors on diabetic retinopathy has also been a subject of investigation.
Preclinical Data (Rat Models)
In streptozotocin-diabetic rats, intervention with Tolrestat (25 mg/kg per day) for six months significantly diminished the diabetes-induced thickening of the basement membranes of retinal capillaries.[9]
Clinical Data
A six-month, double-blind, placebo-controlled trial of Tolrestat (200 mg once daily) in patients with diabetic retinopathy showed some amelioration of clinical signs.[10] Specifically, there was a statistically significant decrease in focal fluorescein leakage in the Tolrestat group compared to an increase in the placebo group.[10]
Diabetic Nephropathy Models
The potential of aldose reductase inhibitors to prevent or slow the progression of diabetic nephropathy has been explored, primarily with Tolrestat.
Preclinical Data (Rat Models)
In streptozotocin-diabetic rats with established urinary albumin excretion, Tolrestat treatment (25 mg/kg per day) for six months significantly reduced the progression of urinary albumin excretion, particularly in rats with initially low levels of albuminuria.[9]
Clinical Data
A study in patients with insulin-dependent diabetes mellitus and nephropathy found that six months of Tolrestat treatment (200 mg/day) led to a significant decrease in both glomerular filtration rate and urinary albumin excretion rate.[11]
Diabetic Cataract Models
The role of the polyol pathway in the formation of diabetic cataracts has made aldose reductase inhibitors a logical therapeutic target.
Preclinical Data (Rat Models)
In galactosemic and diabetic rat models, Tolrestat effectively decreased the accumulation of galactitol and sorbitol in the lens.[3] The ID50 for reducing lens sorbitol was in the range of 12-15 mg/kg/day.[3]
Experimental Protocols
Streptozotocin-Induced Diabetic Rat Model
This is a widely used model to induce hyperglycemia and subsequent diabetic complications.
-
Induction of Diabetes: A single intraperitoneal or intravenous injection of streptozotocin (STZ), typically in the range of 40-65 mg/kg body weight, is administered to rats. STZ is toxic to the beta cells of the pancreas, leading to insulin deficiency and hyperglycemia.
-
Monitoring: Blood glucose levels are monitored regularly to confirm the diabetic state.
-
Treatment: this compound or Tolrestat is administered at specified doses and durations. For example, in some studies, Tolrestat was given at a dose of 25 mg/kg per day mixed in the diet.[9]
-
Endpoint Analysis:
-
Neuropathy: Measurement of motor and sensory nerve conduction velocities, and quantification of sorbitol and fructose levels in nerve tissue.
-
Retinopathy: Assessment of retinal capillary basement membrane thickness via electron microscopy and evaluation of retinal vascular leakage using fluorescein angiography.[9][10]
-
Nephropathy: Measurement of urinary albumin excretion rate and glomerular filtration rate.[9][11]
-
Cataracts: Slit-lamp examination to grade the severity of lens opacities.
-
Signaling Pathways and Experimental Workflow
The primary mechanism of action for both this compound and Tolrestat is the inhibition of aldose reductase, the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The effects of a new aldose reductase inhibitor (tolrestat) in galactosemic and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Tolrestat pharmacokinetics in rat peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldose reductase inhibition: studies with alrestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A multicentre trial of the aldose-reductase inhibitor, tolrestat, in patients with symptomatic diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tolrestat for mild diabetic neuropathy. A 52-week, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intervention with the aldose reductase inhibitor, tolrestat, in renal and retinal lesions of streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of aldose reductase inhibition with tolrestat on diabetic retinopathy in a six months double blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of aldose reductase inhibitor (tolrestat) on urinary albumin excretion rate and glomerular filtration rate in IDDM subjects with nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Alrestatin Sodium: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the inhibitory activity of Alrestatin Sodium against its primary target, aldose reductase (AKR1B1), and other closely related human aldo-keto reductases (AKRs). The data presented here is intended to assist researchers, scientists, and drug development professionals in understanding the cross-reactivity profile of this compound.
This compound is a well-known inhibitor of aldose reductase (AKR1B1), an enzyme implicated in the pathogenesis of diabetic complications. However, the aldo-keto reductase superfamily in humans comprises 15 members, many of which share significant structural homology. Understanding the selectivity of inhibitors like this compound is therefore crucial for predicting potential off-target effects and for the development of more specific therapeutics.
Comparative Inhibitory Activity of this compound
The following table summarizes the available quantitative data on the inhibition of various human aldo-keto reductases by Alrestatin. It is important to note that direct comparative studies across all major AKR isoforms using Alrestatin are limited in the publicly available literature. The data presented here has been compiled from different sources and experimental conditions may vary.
| Enzyme | Common Name | Gene Name | Alrestatin Inhibition Data | Reference |
| AKR1B1 | Aldose Reductase | AKR1B1 | Ki: 170-320 µM (Human Brain) | [1] |
| AKR1A1 | Aldehyde Reductase | AKR1A1 | Potent inhibitor; specific IC50 not provided. | [2] |
| AKR1B10 | Aldose Reductase-like 1 | AKR1B10 | Data not readily available in published literature. | |
| AKR1C1 | 20α-Hydroxysteroid Dehydrogenase | AKR1C1 | Data not readily available in published literature. | |
| AKR1C2 | Type 3 3α-Hydroxysteroid Dehydrogenase | AKR1C2 | Data not readily available in published literature. | |
| AKR1C3 | Type 5 17β-Hydroxysteroid Dehydrogenase | AKR1C3 | Data not readily available in published literature. |
Note on Data Availability: While Alrestatin is a potent inhibitor of aldehyde reductase I and II, specific IC50 or Ki values for its cross-reactivity with AKR1B10 and the AKR1C subfamily members are not widely reported in peer-reviewed publications.[2] The provided Ki values for AKR1B1 are from studies on the human brain enzyme.[1] Another study on rat kidney aldehyde reductase indicated that Alrestatin was the least potent among a series of inhibitors, requiring concentrations in the 10-5 M range for 50% inhibition.[3]
Experimental Protocols
The determination of the inhibitory activity of compounds against aldo-keto reductases is typically performed using in vitro enzyme inhibition assays. The following is a generalized protocol based on common methodologies.
A. Recombinant Human AKR Enzyme Production and Purification:
-
Gene Expression: The cDNA for the human AKR of interest (e.g., AKR1B1, AKR1B10, AKR1C1, etc.) is cloned into a suitable expression vector (e.g., pET vector) and transformed into an E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: Bacterial cultures are grown to an optimal density (OD600 of 0.6-0.8) at 37°C. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 12-16 hours).
-
Cell Lysis and Purification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The soluble protein fraction is clarified by centrifugation and the recombinant AKR enzyme is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.
B. In Vitro Enzyme Inhibition Assay (Spectrophotometric):
This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate by the AKR enzyme.
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., sodium phosphate buffer, pH 7.0). The mixture contains the purified AKR enzyme, the cofactor NADPH, and the test inhibitor (this compound) at various concentrations.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of a specific substrate for the AKR isoform being tested (e.g., glyceraldehyde for AKR1B1).
-
Spectrophotometric Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the reaction progress curves. The percentage of inhibition for each inhibitor concentration is determined relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by fitting the data to a dose-response curve.
-
Determination of Inhibition Constant (Ki): To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then analyzed using graphical methods such as Lineweaver-Burk or Dixon plots.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Inhibitory profile of this compound against various human AKRs.
Caption: A typical experimental workflow for determining AKR inhibition.
References
Confirming the Mechanism of Alrestatin Sodium Through Kinetic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Alrestatin Sodium and other key aldose reductase inhibitors, focusing on their kinetic mechanisms of action. The information presented is supported by experimental data to aid in the understanding and evaluation of these compounds for research and drug development purposes.
Kinetic Parameters of Aldose Reductase Inhibitors
The efficacy and mechanism of enzyme inhibitors are quantified by key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The mode of inhibition describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex. Below is a summary of these parameters for this compound and several alternative aldose reductase inhibitors.
| Inhibitor | Type of Inhibition | IC50 | Ki |
| This compound | Uncompetitive with respect to both aldehyde substrate and NADPH[1] | Not explicitly found in search results | Not explicitly found in search results |
| Sorbinil | Noncompetitive[1] | 700 nM[2] | Not explicitly found in search results |
| Tolrestat | Uncompetitive with respect to aldehyde; Noncompetitive with respect to NADPH[1] | 23.9 nM[2] | Not explicitly found in search results |
| Ponalrestat | Pure noncompetitive with respect to glucose[3] | Not explicitly found in search results | 7.7 nM[3] |
| Zopolrestat | Not explicitly found in search results | 4.8 nM[2] | 19.0 nM[2] |
| Fidarestat | Not explicitly found in search results | 9.0 nM[2] | Not explicitly found in search results |
| Epalrestat | Noncompetitive and reversible[4] | 10 nM (rat lens), 26 nM (human placenta)[4] | Not explicitly found in search results |
Experimental Protocols
The kinetic analysis of aldose reductase inhibitors is typically performed using a spectrophotometric assay. This method measures the rate of the enzyme-catalyzed reaction by monitoring the change in absorbance of a cofactor, NADPH.
General Principle
Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., glucose or glyceraldehyde) to its corresponding alcohol, utilizing NADPH as a cofactor, which is oxidized to NADP+. The decrease in NADPH concentration can be monitored by measuring the decrease in absorbance at 340 nm.[5][6][7][8][9] The rate of this decrease is proportional to the enzyme activity. The effect of an inhibitor is determined by measuring the enzyme activity in the presence of varying concentrations of the inhibitor.
Materials and Reagents
-
Purified aldose reductase enzyme
-
Aldehyde substrate (e.g., DL-glyceraldehyde, glucose)
-
NADPH
-
Buffer solution (e.g., sodium phosphate buffer, pH 6.2-7.0)
-
Inhibitor compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Assay Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the buffer.
-
Prepare a stock solution of NADPH.
-
Prepare a stock solution of the aldehyde substrate.
-
Prepare a stock solution of the aldose reductase enzyme. The final concentration should be determined to yield a linear reaction rate for a defined period.
-
Prepare a series of dilutions of the inhibitor stock solution.
-
-
Assay Mix Preparation:
-
In each well of the microplate, add the buffer solution.
-
Add the desired concentration of the inhibitor (or solvent for the control).
-
Add the NADPH solution.
-
Add the aldehyde substrate solution.
-
-
Enzyme Reaction Initiation and Measurement:
-
Initiate the reaction by adding the aldose reductase enzyme solution to each well.
-
Immediately place the microplate in the spectrophotometer.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) from the linear portion of the absorbance vs. time plot.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
To determine the mode of inhibition and the Ki value, the assay should be repeated at different concentrations of the aldehyde substrate and NADPH. The data can then be analyzed using Lineweaver-Burk or other kinetic plots.
-
Visualizations
Mechanism of this compound
The following diagram illustrates the uncompetitive inhibition mechanism of this compound. In this model, the inhibitor binds only to the enzyme-substrate complex (E-S), not to the free enzyme (E).
Caption: Uncompetitive inhibition of aldose reductase by Alrestatin.
Experimental Workflow for Kinetic Studies
This diagram outlines the typical workflow for conducting kinetic studies of aldose reductase inhibitors.
Caption: Workflow for kinetic analysis of aldose reductase inhibitors.
References
- 1. Inhibition kinetics of human kidney aldose and aldehyde reductases by aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldose reductase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. Ponalrestat: a potent and specific inhibitor of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldose Reductase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. Enzyme Activity Measurement for Aldehyde Reductase Using Spectrophotometric Assays [creative-enzymes.com]
- 6. bmrservice.com [bmrservice.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. content.abcam.com [content.abcam.com]
- 9. content.abcam.com [content.abcam.com]
A Comparative Analysis of First and Second-Generation Aldose reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Aldose reductase, the rate-limiting enzyme in the polyol pathway, has long been a therapeutic target for mitigating the chronic complications of diabetes mellitus. Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, resulting in osmotic stress, oxidative damage, and cellular dysfunction in various tissues, including the nerves, retina, and kidneys.[1][2][3] This has spurred the development of aldose reductase inhibitors (ARIs) aimed at blocking this pathological process. Over the years, these inhibitors have evolved, leading to the classification of first and second-generation compounds, primarily distinguished by their efficacy, specificity, and safety profiles.
First-Generation Aldose Reductase Inhibitors: The Pioneers
The first wave of ARIs, developed from the 1970s through the 1980s, represented the initial attempts to validate the polyol pathway hypothesis in humans. These compounds, including Sorbinil, Tolrestat, and Ponalrestat, demonstrated the potential to inhibit aldose reductase and showed promise in preclinical studies. However, their clinical utility was ultimately hampered by a combination of factors, including modest efficacy, significant adverse effects, and a lack of specificity.[4][5][6]
Clinical trials with first-generation ARIs yielded mixed and often disappointing results. For instance, while some studies with Sorbinil suggested a modest improvement in nerve conduction velocity in patients with diabetic neuropathy, others failed to show a significant benefit.[6][7] Furthermore, the use of Sorbinil was associated with hypersensitivity reactions, limiting its long-term use.[4] Tolrestat showed some efficacy in improving symptoms of diabetic neuropathy but was withdrawn from the market in some countries due to concerns about liver toxicity.[8][9]
Second-Generation Aldose Reductase Inhibitors: A More Targeted Approach
Learning from the shortcomings of their predecessors, second-generation ARIs were developed with a focus on improved potency, greater selectivity for aldose reductase over other related enzymes (like aldehyde reductase), and a more favorable safety profile.[10] This generation includes compounds such as Epalrestat, Ranirestat, Fidarestat, and Zopolrestat.
Epalrestat is currently the only ARI approved for the treatment of diabetic neuropathy in several countries, including Japan, India, and China.[8][11] Clinical studies have demonstrated its ability to improve nerve function and alleviate neuropathic symptoms with a generally well-tolerated safety profile, with the most common adverse effects being gastrointestinal issues and elevated liver enzymes.[8][11] Ranirestat and other second-generation inhibitors have also shown promise in clinical trials, demonstrating improvements in nerve conduction velocities and other measures of nerve function.[12][13]
The key distinction between the two generations lies in the improved therapeutic window of the second-generation inhibitors, stemming from their enhanced selectivity and reduced off-target effects.
Quantitative Comparison of Aldose Reductase Inhibitors
The following tables provide a summary of key quantitative data for representative first and second-generation aldose reductase inhibitors. It is important to note that values can vary depending on the specific experimental conditions and species tested.
Table 1: In Vitro Potency (IC50) of Aldose Reductase Inhibitors
| Inhibitor | Generation | IC50 (µM) | Species/Enzyme Source | Reference(s) |
| Sorbinil | First | 3.1 | Rat Lens | [10][14] |
| Tolrestat | First | 0.015 | Not Specified | [15] |
| Epalrestat | Second | 0.012 - 0.4 | Rat Lens | [7][15][16] |
| Ranirestat | Second | ~0.01 | Not Specified | [12] |
| Zopolrestat | Second | 0.041 | Not Specified | [15] |
Table 2: Pharmacokinetic Properties of Aldose Reductase Inhibitors
| Inhibitor | Generation | Cmax | Tmax (hours) | Half-life (hours) | Species | Reference(s) |
| Sorbinil | First | 3.6 µg/mL (250 mg dose) | Not Specified | 34 - 52 | Human | [17] |
| Tolrestat | First | Not Specified | Not Specified | 10 - 12 | Human | [18] |
| Zopolrestat | Second | 127 µg/mL (50 mg/kg) | Not Specified | 8.0 | Rat | [19] |
| Zopolrestat | Second | 196 µg/mL (800 mg/day) | Not Specified | ~30.3 | Human | [20] |
Table 3: Clinical Efficacy and Toxicity Profile
| Inhibitor | Generation | Key Efficacy Findings | Common Adverse Events | Reference(s) |
| Sorbinil | First | Modest improvement in nerve conduction velocity. | Hypersensitivity reactions, skin rash. | [4][5][21] |
| Tolrestat | First | Improvement in paraesthetic symptoms and motor nerve conduction velocity. | Potential for liver toxicity. | [8][9] |
| Epalrestat | Second | Significant improvement in subjective symptoms and nerve function tests in diabetic neuropathy. | Elevated liver enzymes (SGOT/SGPT), gastrointestinal issues (nausea, vomiting). | [8][11] |
| Zopolrestat | Second | - | - | |
| Ranirestat | Second | Improved sensory and motor nerve conduction velocity. | Generally well-tolerated. | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the mechanism of action of aldose reductase inhibitors, a typical experimental workflow for their evaluation, and the logical relationship between the two generations of these compounds.
Caption: Aldose Reductase Signaling Pathway in Diabetic Complications.
Caption: Experimental Workflow for Aldose Reductase Inhibitor Development.
Caption: Logical Relationship Between First and Second-Generation ARIs.
Experimental Protocols
Aldose Reductase Inhibition Assay (IC50 Determination)
A common method for determining the in vitro potency of an ARI is a spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm.
Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, a reaction that consumes NADPH. The rate of NADPH oxidation, monitored by the decrease in absorbance at 340 nm, is proportional to the enzyme's activity. The inhibitory effect of a compound is determined by measuring the reduction in this rate.
General Protocol:
-
Reagent Preparation:
-
Phosphate buffer (e.g., 0.1 M, pH 6.2-7.0).
-
Aldose reductase enzyme solution (partially purified from sources like rat lens or bovine lens).
-
NADPH solution (e.g., 2.4 mM).
-
Substrate solution (e.g., 25 mM DL-glyceraldehyde).
-
Test inhibitor solutions at various concentrations.
-
Positive control (a known ARI like quercetin or Epalrestat).
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add the phosphate buffer, aldose reductase solution, NADPH solution, and the test inhibitor (or vehicle for control).
-
Initiate the reaction by adding the substrate solution.
-
Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated as: [1 - (Rate with inhibitor / Rate without inhibitor)] * 100.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which can be an indicator of cell viability and cytotoxicity of a compound.[1][2][3][22][23]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Culture:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the aldose reductase inhibitor for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
-
MTT Incubation:
-
Remove the medium containing the inhibitor and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The cytotoxic effect of the inhibitor can be quantified by determining the CC50 value, the concentration that reduces cell viability by 50%.
-
Animal Model for Efficacy Testing (Streptozotocin-Induced Diabetic Rat)
The streptozotocin (STZ)-induced diabetic rat is a widely used animal model to study diabetic complications and evaluate the efficacy of potential therapeutic agents like aldose reductase inhibitors.[24][25][26][27][28]
Principle: STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas. A single intraperitoneal or intravenous injection of STZ in rats leads to the destruction of these cells, resulting in hyperglycemia and the development of diabetic complications over time.
General Protocol:
-
Induction of Diabetes:
-
Administer a single dose of STZ (e.g., 50-65 mg/kg body weight) dissolved in a suitable buffer (e.g., citrate buffer, pH 4.5) to the rats.
-
Confirm the development of diabetes by measuring blood glucose levels after a few days; rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.
-
-
Inhibitor Treatment:
-
Divide the diabetic rats into a control group (receiving vehicle) and a treatment group (receiving the aldose reductase inhibitor at a specific dose and frequency).
-
Administer the treatment for a predetermined period (e.g., several weeks to months).
-
-
Efficacy Assessment:
-
At the end of the treatment period, assess various parameters related to diabetic complications. For diabetic neuropathy, this can include:
-
Nerve Conduction Velocity (NCV): Measure the speed of electrical impulses along a nerve (e.g., the sciatic nerve).
-
Sorbitol Accumulation: Measure the concentration of sorbitol in relevant tissues like the sciatic nerve or lens.
-
Histopathological Examination: Examine nerve tissue for structural changes.
-
-
-
Data Analysis:
-
Compare the measured parameters between the treated and control groups to determine if the aldose reductase inhibitor was effective in preventing or ameliorating the diabetic complications.
-
Conclusion
The development of aldose reductase inhibitors has been a journey of refinement, moving from the less specific and often toxic first-generation compounds to the more targeted and safer second-generation agents. The quantitative data, though variable across studies, clearly indicates the improved potency of the later-generation inhibitors. While Epalrestat remains a notable success in certain regions, the quest for even more effective and globally approved ARIs continues. The experimental protocols and signaling pathways outlined here provide a foundational understanding for researchers in this field, highlighting the multifaceted approach required for the successful development of new therapies for diabetic complications. Future research will likely focus on further enhancing selectivity and exploring the therapeutic potential of ARIs in a broader range of inflammatory and oxidative stress-related diseases.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Clinical experience with sorbinil--an aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A controlled trial of sorbinil, an aldose reductase inhibitor, in chronic painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical and neurophysiological studies with the aldose reductase inhibitor, sorbinil, in symptomatic diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of the aldose reductase inhibitor tolrestat: studies in healthy young and elderly male and female subjects and in subjects with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the aldose reductase inhibitor sorbinil on the isolated cultured rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epalrestat, an aldose reductase inhibitor, in diabetic neuropathy: An Indian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Formulation and Characterization of Epalrestat-Loaded Polysorbate 60 Cationic Niosomes for Ocular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetics of an orally absorbed aldose reductase inhibitor, sorbinil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tolrestat kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of zopolrestat, a carboxylic acid aldose reductase inhibitor, in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of the aldose reductase inhibitor, zopolrestat, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Computational screening identifies selective aldose reductase inhibitors with strong efficacy and limited off target interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. texaschildrens.org [texaschildrens.org]
- 24. staging4.noblelifesci.com [staging4.noblelifesci.com]
- 25. meliordiscovery.com [meliordiscovery.com]
- 26. Streptozotocin induced Diabetic Model - Creative Biolabs [creative-biolabs.com]
- 27. Aldose reductase in early streptozotocin-induced diabetic rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Link: Alrestatin, Sorbitol Reduction, and Nerve Function in Diabetic Neuropathy
A Comparative Guide for Researchers and Drug Development Professionals
The management of diabetic neuropathy, a debilitating complication of diabetes, has long been a focus of intense research. One of the earliest and most explored therapeutic strategies has been the inhibition of the aldose reductase enzyme to reduce the accumulation of sorbitol, a key player in the polyol pathway implicated in nerve damage. This guide provides a comprehensive comparison of Alrestatin, a pioneering aldose reductase inhibitor (ARI), with other notable ARIs, focusing on their efficacy in reducing sorbitol levels and improving nerve function. We delve into the experimental data, detailed methodologies, and the intricate signaling pathways to offer a valuable resource for the scientific community.
The Polyol Pathway: A Key Target in Diabetic Neuropathy
Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. The enzyme aldose reductase converts glucose to sorbitol, which is then slowly metabolized to fructose by sorbitol dehydrogenase. In nerve tissues, which are freely permeable to glucose but not to sorbitol, the accumulation of sorbitol is thought to create osmotic stress, leading to a cascade of detrimental effects including altered nerve metabolism, increased oxidative stress, and ultimately, nerve dysfunction. Aldose reductase inhibitors, such as Alrestatin, aim to block the first and rate-limiting step of this pathway, thereby preventing the accumulation of sorbitol and its downstream consequences.
Caption: The Polyol Pathway and the Mechanism of Action of Alrestatin.
Comparative Efficacy of Aldose Reductase Inhibitors
Clinical trials with Alrestatin and other ARIs have yielded a complex picture of their efficacy. While some studies have shown modest improvements in nerve function and subjective symptoms, others have failed to demonstrate significant objective benefits. This section summarizes the key findings from clinical investigations of Alrestatin and its alternatives.
Alrestatin: The Pioneer
Early clinical trials with Alrestatin provided the initial insights into the potential of aldose reductase inhibition in human diabetic neuropathy.
A single-blind, non-randomized, placebo crossover clinical trial involving nine patients with diabetic peripheral neuropathy reported that most patients experienced subjective benefits. However, objective measures of nerve conduction were essentially unchanged.[1] A significant drawback of Alrestatin was its toxicity, with photosensitive skin rash being a notable adverse effect.[1]
Another study highlighted that intravenous administration of Alrestatin led to subjective improvements in symptoms for some diabetic patients, but no significant objective changes in peripheral nerve conduction velocities were observed.[2] An oral trial of Alrestatin also failed to show subjective or objective improvements, which was potentially attributed to lower peak serum levels of the drug compared to intravenous administration.[2] These early studies suggested that while the concept of sorbitol reduction was promising, the efficacy of Alrestatin was limited, and its side-effect profile was a concern.
Alternative Aldose Reductase Inhibitors: A Quest for Improved Efficacy and Safety
The mixed results with Alrestatin spurred the development of a new generation of ARIs with potentially greater potency and better safety profiles.
Tolrestat: In a 52-week multicenter trial, Tolrestat (200 mg once daily) demonstrated subjective and objective benefits over placebo in patients with symptomatic diabetic sensorimotor neuropathy.[3] Significant improvements were observed in both tibial and peroneal motor nerve conduction velocities at 52 weeks.[3] A meta-analysis of three randomized clinical trials further supported the effectiveness of Tolrestat, showing a reduction in the risk of nerve function loss by over 40% compared to placebo.[4]
Epalrestat: Approved for clinical use in Japan, Epalrestat has shown promise in several studies. A 3-year, multicenter, open-label study found that Epalrestat (150 mg/day) prevented the deterioration of median motor nerve conduction velocity (MNCV) seen in the control group, with a between-group difference of 1.6 m/s.[5] The study also reported significant improvements in subjective symptoms like numbness, sensory abnormality, and cramping.[5] Another 12-week, double-blind, placebo-controlled study showed that Epalrestat significantly increased peroneal motor nerve conduction velocity.[6]
Zenarestat: A 52-week, randomized, placebo-controlled trial of Zenarestat demonstrated dose-dependent improvements in nerve conduction velocity, which were accompanied by suppression of sural nerve sorbitol levels.[7] A secondary analysis suggested that greater than 80% suppression of nerve sorbitol was associated with an increase in the density of small-diameter myelinated nerve fibers.[6][7] However, the clinical development of Zenarestat was discontinued due to concerns about increased serum creatinine levels in some patients.[8]
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data from key clinical trials of Alrestatin and its alternatives.
Table 1: Change in Motor Nerve Conduction Velocity (m/s)
| Drug | Study Duration | Nerve | Baseline (m/s) (Mean ± SD/SE) | Change from Baseline (m/s) (Mean ± SD/SE) | Placebo Change (m/s) (Mean ± SD/SE) | p-value | Citation(s) |
| Alrestatin | 4 months | Peroneal | 39.7 ± 1.8 | -0.4 ± 1.1 | -0.1 ± 1.2 | NS | [1] |
| Posterior Tibial | 39.5 ± 1.4 | -0.8 ± 1.0 | +0.2 ± 0.9 | NS | [1] | ||
| Tolrestat | 52 weeks | Tibial | 40.1 ± 0.6 (SE) | +0.9 ± 0.4 (SE) | -0.2 ± 0.4 (SE) | < 0.05 | [3] |
| Peroneal | 41.5 ± 0.5 (SE) | +0.7 ± 0.3 (SE) | -0.3 ± 0.3 (SE) | < 0.05 | [3] | ||
| Epalrestat | 3 years | Median MNCV | 49.9 ± 5.6 | +0.11 | -1.49 | < 0.001 | [5] |
| Zenarestat | 52 weeks | Peroneal | 41.8 ± 4.5 | +1.3 (600mg) / +1.8 (1200mg) | -0.4 | < 0.05 | [7] |
NS: Not Significant
Table 2: Subjective Symptom Improvement
| Drug | Study | Key Subjective Outcomes | Results | Citation(s) |
| Alrestatin | Handelsman & Turtle, 1981 | Pain, paresthesia, numbness | Most patients reported subjective benefit | [1] |
| Tolrestat | Boulton et al., 1990 | Pain, paresthesia | Improvement in paraesthetic symptoms at one year (p=0.04) | [3] |
| Epalrestat | Hotta et al., 2006 | Numbness, sensory abnormality, cramping | Significant improvement compared to control group | [5] |
Experimental Protocols
A critical aspect of evaluating and comparing clinical trial data is a thorough understanding of the methodologies employed. Below are summaries of the experimental protocols for key studies cited in this guide.
General Protocol for Nerve Conduction Velocity (NCV) Studies
Nerve conduction studies are a cornerstone in the objective assessment of peripheral nerve function. While specific parameters may vary between studies, a general protocol is as follows:
Caption: Generalized Workflow for Nerve Conduction Velocity Measurement.
Key Considerations:
-
Nerves Tested: Commonly assessed nerves in diabetic neuropathy trials include the peroneal, tibial, median, and sural nerves.
-
Temperature Control: Maintaining a consistent limb temperature is crucial as nerve conduction velocity is temperature-dependent.
-
Standardization: Centralized reading centers and standardized protocols across multiple study sites are essential for data consistency in multicenter trials.[8]
Protocol for Sorbitol Measurement in Nerve Biopsy
The direct measurement of sorbitol levels in nerve tissue provides a biochemical endpoint to assess the efficacy of aldose reductase inhibitors.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for quantifying polyols like sorbitol in biological samples.[9][10]
Caption: Experimental Workflow for Sorbitol Measurement in Nerve Tissue.
Sample Preparation: Sural nerve biopsies are typically frozen immediately in liquid nitrogen and stored at -70°C. The tissue is then homogenized, and polyols are extracted. A derivatization step, such as acetylation, is performed to make the polyols volatile for gas chromatography.[9]
Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for analysis. The gas chromatograph separates the different polyols in the sample, and the mass spectrometer provides sensitive and specific detection and quantification.[10]
Conclusion
The journey of aldose reductase inhibitors, from the early trials of Alrestatin to the development of newer agents, highlights a critical chapter in the quest for effective treatments for diabetic neuropathy. While Alrestatin itself did not achieve widespread clinical use due to limited efficacy and safety concerns, it paved the way for a deeper understanding of the polyol pathway's role in nerve damage.
Subsequent ARIs, such as Tolrestat and Epalrestat, have demonstrated more consistent, albeit modest, benefits in improving nerve conduction velocity and alleviating subjective symptoms. The data underscores the importance of potent and specific aldose reductase inhibition with a favorable safety profile.
For researchers and drug development professionals, the collective experience with these agents provides valuable lessons. Future research should focus on developing highly potent and selective ARIs with minimal off-target effects. Furthermore, clinical trial designs should consider patient stratification based on the severity and duration of neuropathy, as early intervention may yield more significant benefits. The continued exploration of the intricate mechanisms of diabetic neuropathy and the development of novel therapeutic strategies remain paramount in improving the lives of individuals affected by this debilitating condition.
References
- 1. Tolrestat for mild diabetic neuropathy. A 52-week, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A multicentre trial of the aldose-reductase inhibitor, tolrestat, in patients with symptomatic diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. neurology.org [neurology.org]
- 7. Effect of aldose reductase inhibition on nerve conduction and morphometry in diabetic neuropathy. Zenarestat Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Measurements of tissue sorbitol in diabetes mellitus: enzyme method versus gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Preclinical Studies of Alrestatin and Other Aldose Reductase Inhibitors in Neuropathy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of preclinical studies involving Alrestatin and other aldose reductase inhibitors (ARIs) in the context of experimental diabetic neuropathy. Due to a scarcity of direct head-to-head clinical trials, this guide synthesizes data from individual preclinical studies that utilized comparable animal models and endpoints. The objective is to offer a quantitative and methodological comparison to aid in research and development efforts targeting diabetic neuropathy.
The Polyol Pathway and Aldose Reductase Inhibition
Diabetic neuropathy is a common complication of diabetes mellitus, characterized by nerve damage resulting from prolonged exposure to high blood sugar.[1] The polyol pathway is a metabolic route that becomes hyperactive during hyperglycemia.[2] In this pathway, the enzyme aldose reductase converts excess glucose into sorbitol.[1][2] The accumulation of sorbitol and the subsequent metabolic cascade are believed to contribute to nerve injury through osmotic stress, oxidative damage, and disruption of cellular signaling.[3][4] Aldose reductase inhibitors (ARIs) are a class of drugs that block this enzyme, thereby aiming to prevent or mitigate nerve damage.[1]
Below is a diagram illustrating the polyol pathway and its downstream consequences implicated in diabetic neuropathy.
Comparative Efficacy of Aldose Reductase Inhibitors in Preclinical Models
While direct comparative studies are limited, this section compiles data from separate preclinical investigations on various ARIs. The most common animal model for these studies is the streptozotocin (STZ)-induced diabetic rat, which mimics type 1 diabetes. Key endpoints for assessing the efficacy of ARIs in this model include motor nerve conduction velocity (MNCV) and sciatic nerve sorbitol levels.
Table 1: Comparative Effects of ARIs on Motor Nerve Conduction Velocity (MNCV) in STZ-Diabetic Rats
| Aldose Reductase Inhibitor | Dosage | Duration of Treatment | MNCV Improvement vs. Diabetic Control | Reference |
| Alrestatin | N/A | N/A | Subjective improvement in some human studies, but objective measures like NCV were largely unchanged.[5][6] | [5],[6] |
| Sorbinil | 65 mg/kg/day | 2 weeks (after 4 weeks of diabetes) | Corrected diabetes-induced decrease in MNCV.[7] | [7] |
| Tolrestat | N/A | N/A | Showed some efficacy in clinical trials, but was withdrawn due to liver toxicity.[8] | [8] |
| Fidarestat | 16 mg/kg/day | 6 weeks | Prevented MNCV slowing in diabetic rats.[9] | [9] |
| Ranirestat | 40 mg/day (human study) | 52 weeks | Significant increase in tibial motor NCV compared to placebo.[10] | [10] |
| Epalrestat | 150 mg/day (human study) | 3 years | Prevented the deterioration of median MNCV.[11] | [11] |
Table 2: Comparative Effects of ARIs on Sciatic Nerve Sorbitol Accumulation in STZ-Diabetic Rats
| Aldose Reductase Inhibitor | Dosage | Duration of Treatment | Reduction in Sciatic Nerve Sorbitol vs. Diabetic Control | Reference |
| Alrestatin | N/A | N/A | Animal studies suggested a role for the sorbitol pathway, but quantitative data on nerve sorbitol reduction is not readily available in the provided results.[5] | [5] |
| Sorbinil | 0.25 mg/kg | N/A | Decreased sorbitol buildup in the sciatic nerves of diabetic rats.[12] | [12] |
| Fidarestat | 16 mg/kg/day | 6 weeks | Completely prevented sorbitol accumulation in the sciatic nerve.[9] | [9] |
Experimental Protocols: The Streptozotocin (STZ)-Induced Diabetic Rat Model of Neuropathy
The STZ-induced diabetic rat is a widely used model for studying diabetic neuropathy and evaluating potential therapeutic agents.[13][14]
Objective: To induce a state of hyperglycemia in rats that leads to the development of peripheral neuropathy, allowing for the evaluation of ARI efficacy.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Blood glucose monitoring system
-
Equipment for measuring nerve conduction velocity (NCV)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
Protocol:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.[15]
-
Induction of Diabetes:
-
Fast the rats overnight.[14]
-
Prepare a fresh solution of STZ in cold citrate buffer. STZ is light-sensitive and degrades rapidly.[13]
-
Administer a single intraperitoneal (IP) or intravenous (IV) injection of STZ. A common dose for inducing type 1 diabetes is 50-65 mg/kg.[14][16]
-
Provide rats with a 10% sucrose solution for the first 48 hours post-injection to prevent initial hypoglycemia due to massive insulin release from damaged pancreatic β-cells.[13]
-
-
Confirmation of Diabetes:
-
Treatment with ARIs:
-
Divide diabetic rats into control (vehicle) and treatment groups.
-
Administer the ARI (e.g., Alrestatin or other comparators) at the desired dosage and route (e.g., oral gavage, in diet).
-
Treatment duration can vary from a few weeks to several months.
-
-
Assessment of Neuropathy:
-
Nerve Conduction Velocity (NCV): At the end of the treatment period, anesthetize the rats and measure motor and sensory NCV in peripheral nerves (e.g., sciatic, tibial) using stimulating and recording electrodes.[17]
-
Biochemical Analysis: Euthanize the animals and collect sciatic nerve tissue to measure sorbitol and fructose levels using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Other Endpoints: Additional assessments can include thermal and mechanical sensitivity tests (e.g., hot plate test, von Frey filaments), and nerve fiber morphology analysis.[14]
-
Below is a diagram illustrating a general experimental workflow for evaluating ARIs in a preclinical model of diabetic neuropathy.
Adverse Effects and Clinical Outcomes
It is important to note that while many ARIs have shown promise in preclinical studies, their clinical development has been challenging. Several compounds have been discontinued due to lack of efficacy or significant adverse effects. For instance, Sorbinil was associated with severe allergic reactions, Zenarestat with impaired kidney function, and Tolrestat with liver toxicity.[8] Alrestatin, one of the earlier ARIs, showed some subjective benefits in patients but failed to produce significant objective improvements in nerve conduction and was associated with photosensitive skin rash.[6] Epalrestat is one of the few ARIs that has been approved for clinical use in some countries for the treatment of diabetic neuropathy.[1]
Conclusion
The preclinical data, largely from STZ-induced diabetic rat models, suggests that various aldose reductase inhibitors can effectively reduce sciatic nerve sorbitol accumulation and prevent the decline in nerve conduction velocity. However, direct head-to-head comparative studies are lacking, making it difficult to definitively rank their efficacy. Alrestatin's preclinical promise did not fully translate into robust clinical efficacy with objective measures. Newer generations of ARIs, such as Fidarestat and Ranirestat, have demonstrated significant effects on key preclinical and clinical endpoints. The choice of an ARI for further research and development should consider not only its efficacy in these preclinical models but also its safety and pharmacokinetic profile. Future preclinical studies should ideally include direct comparisons of promising new ARIs against established ones to provide a clearer picture of their relative therapeutic potential.
References
- 1. Aldose reductase inhibitors for the treatment of diabetic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Diabetic Neuropathy: Focus on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 5. Aldose reductase inhibition: studies with alrestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical trial of an aldose reductase inhibitor in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An aldose reductase inhibitor reverses early diabetes-induced changes in peripheral nerve function, metabolism, and antioxidative defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aldose reductase inhibitors for the treatment of diabetic polyneuropathy | Cochrane [cochrane.org]
- 9. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldose reductase inhibitor ranirestat significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double-blind placebo-controlled study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term clinical effects of epalrestat, an aldose reductase inhibitor, on diabetic peripheral neuropathy: the 3-year, multicenter, comparative Aldose Reductase Inhibitor-Diabetes Complications Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 14. inotiv.com [inotiv.com]
- 15. Neuropathy Phentoyping Protocols - Streptozotocin Treatment For Rats [protocols.io]
- 16. Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of aldose reductase inhibition on nerve conduction velocity and resistance to ischemic conduction block in experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Published Alrestatin Sodium Research: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Alrestatin Sodium, an aldose reductase inhibitor, with other relevant alternatives. The information herein is supported by published experimental data to facilitate independent verification and further research.
Mechanism of Action: The Polyol Pathway
This compound functions as an inhibitor of aldose reductase, a key enzyme in the polyol pathway.[1] Under hyperglycemic conditions, excess glucose is shunted into this pathway, where aldose reductase converts it to sorbitol. This accumulation of sorbitol is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. Aldose reductase inhibitors, like Alrestatin, aim to mitigate these complications by blocking this enzymatic conversion.
Below is a diagram illustrating the polyol pathway and the point of intervention for aldose reductase inhibitors.
Caption: The Polyol Pathway of Glucose Metabolism.
Comparative Efficacy and Potency of Aldose Reductase Inhibitors
The following table summarizes the in vitro potency (IC50) of this compound and other aldose reductase inhibitors. Lower IC50 values indicate greater potency.
| Aldose Reductase Inhibitor | IC50 (nM) |
| Alrestatin | 6500[2] |
| Epalrestat | 72[3] |
| Tolrestat | 35 |
| Zopolrestat | 3.1 |
| Ponalrestat | 7.7 (Ki)[4] |
Clinical Trial Data Comparison
This section compares the clinical trial outcomes for this compound and alternative aldose reductase inhibitors in the context of diabetic neuropathy.
| Parameter | This compound | Tolrestat | Epalrestat | Ponalrestat |
| Subjective Symptom Improvement | Most patients reported subjective benefit.[5] | Improvement in paraesthetic symptoms was observed at one year (p=0.04).[6] In another study, there was an improvement in painful symptoms.[7] | Significant improvement in numbness of limbs, sensory abnormality, and cramping compared to a control group.[8] A separate study reported a 75% improvement rate in subjective symptoms.[9][10] | No significant changes were observed in symptoms of pain, numbness, or paresthesia between ponalrestat and placebo groups.[11] |
| Nerve Conduction Velocity (NCV) | Objective measures of conduction were essentially unchanged.[5] | Significant improvement in both tibial and peroneal motor nerve conduction velocities were seen at 52 weeks.[6] Another study showed an increase in ulnar nerve NCV (mean 2.3 m/sec) and peroneal nerve NCV (mean 3.9 m/sec).[12] | Prevented the deterioration of median motor NCV seen in the control group over a 3-year period (between-group difference of 1.6 m/s, P < 0.001).[8][13] | No beneficial effect on nerve conduction velocities was detected.[14] Another study also found no significant changes in posterior tibial nerve conduction velocity.[11] |
| Adverse Events | Substantial toxicity was evident, particularly photosensitive skin rash.[5] | Mild reversible elevations of hepatic transaminases were seen in a few patients.[7] No important side effects were detected in another 52-week trial.[15] | Adverse drug reactions were encountered in 2.5% of patients, with none being severe.[9][10] The most frequent adverse reaction was hepatic dysfunction.[10] | Clinically well tolerated with no significant effect on glycaemic control.[16] No clinically important side-effects were observed in another study.[17] |
Experimental Protocols
Aldose Reductase Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against aldose reductase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound on aldose reductase activity.
Materials:
-
Purified or partially purified aldose reductase enzyme
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the phosphate buffer, NADPH, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm over a set period (e.g., 5 minutes) at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH by aldose reductase.
-
The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Below is a diagram illustrating the general workflow for an in vitro aldose reductase inhibition assay.
Caption: In Vitro Aldose Reductase Inhibition Assay Workflow.
Clinical Trial Workflow for Diabetic Neuropathy
The development and evaluation of new treatments for diabetic neuropathy typically follow a structured clinical trial process. The diagram below outlines a generic workflow for such a trial.
Caption: Generic Clinical Trial Workflow for Diabetic Neuropathy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Clinical trial of an aldose reductase inhibitor in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A multicentre trial of the aldose-reductase inhibitor, tolrestat, in patients with symptomatic diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A multicentre trial of the aldose-reductase inhibitor tolrestat, in patients with symptomatic diabetic peripheral neuropathy. North European Tolrestat Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Clinical investigation of epalrestat, an aldose reductase inhibitor, on diabetic neuropathy in Japan: multicenter study. Diabetic Neuropathy Study Group in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epalrestat, an aldose reductase inhibitor, in diabetic neuropathy: An Indian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical and neurophysiological studies of aldose reductase inhibitor ponalrestat in chronic symptomatic diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Treatment with an aldose reductase inhibitor in peripheral neuropathy in elderly diabetic patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term clinical effects of epalrestat, an aldose reductase inhibitor, on diabetic peripheral neuropathy: the 3-year, multicenter, comparative Aldose Reductase Inhibitor-Diabetes Complications Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peripheral and autonomic nerve function in 259 diabetic patients with peripheral neuropathy treated with ponalrestat (an aldose reductase inhibitor) or placebo for 18 months. United Kingdom/Scandinavian Ponalrestat Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tolrestat for mild diabetic neuropathy. A 52-week, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A 12-month randomized controlled study of the aldose reductase inhibitor ponalrestat in patients with chronic symptomatic diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of the aldose reductase inhibitor, ponalrestat, on diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Alrestatin Sodium: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Alrestatin Sodium, a potent aldose reductase inhibitor used in research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Core Safety and Handling Principles
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is of paramount importance. All personnel handling this compound must be familiar with its Safety Data Sheet (SDS) and follow standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
Disposal Procedures for this compound
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.[2][3] It must be treated as hazardous chemical waste and disposed of through an approved waste disposal plant.[1]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all solid this compound waste and any contaminated materials (e.g., weighing boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound, including solutions and rinsates, in a separate, dedicated, and leak-proof hazardous waste container.
-
-
Container Labeling:
-
Label all waste containers clearly with "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., "Harmful," "Dangerous for the Environment").
-
-
Storage:
-
Store waste containers in a designated, secure area away from incompatible materials.[4]
-
Keep containers sealed when not in use to prevent accidental spills or release of dust.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor. Follow all local, state, and federal regulations for the disposal of toxic pharmaceutical waste.
-
The primary and recommended method for the final disposal of this compound is incineration by a licensed facility.[5]
-
Decontamination of Labware
-
Rinsing: All labware that has come into contact with this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol, followed by water).
-
Rinsate Collection: The rinsate from the initial rinse is considered hazardous and must be collected in the designated liquid hazardous waste container.[2] Subsequent rinses may be considered non-hazardous depending on local regulations, but collecting all rinsates is the most conservative and recommended approach.
-
Final Cleaning: After thorough rinsing, labware can be washed according to standard laboratory procedures.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Personal Protective Equipment: Wear appropriate PPE, including a respirator if necessary, before attempting to clean the spill.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifying concentration limits for the disposal of this compound or detailed protocols for its chemical neutralization. The guiding principle is to treat all concentrations as hazardous.
| Parameter | Guideline |
| Disposal Method | Incineration via an approved hazardous waste facility[5] |
| Drain Disposal | Strictly Prohibited[2][3] |
| Solid Waste Disposal | Strictly Prohibited |
| Empty Containers | Triple-rinse; collect first rinsate as hazardous waste[2] |
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. Aldose Reductase and the Polyol Pathway in Schwann Cells: Old and New Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. acewaste.com.au [acewaste.com.au]
Personal protective equipment for handling Alrestatin Sodium
This guide provides crucial safety and logistical information for the handling and disposal of Alrestatin Sodium, tailored for researchers, scientists, and drug development professionals. The following procedural steps and data are designed to ensure safe laboratory practices and build confidence in chemical handling.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE and safety measures.
| Situation | Required Personal Protective Equipment & Safety Measures | Rationale |
| General Laboratory Use | Safety goggles with side-shields, protective gloves (e.g., nitrile), and a lab coat are mandatory.[1][2] | To prevent eye and skin contact with the chemical.[1] |
| Weighing and Preparing Solutions | In addition to general PPE, use a suitable respirator and work in a well-ventilated area, preferably a fume hood.[1][2] | To avoid inhalation of dust or aerosols that may form.[1] |
| Risk of Splashing | A face shield should be worn in addition to safety goggles.[3] | To provide full-face protection from splashes. |
| Large Spills (>1 L) | In addition to the above, impervious clothing is necessary.[1][4] | To protect the body from extensive skin contact. |
| Emergency Situations | An accessible safety shower and eye wash station are critical.[1] | For immediate decontamination in case of accidental exposure. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the container is properly labeled.
-
Verify that the Safety Data Sheet (SDS) is accessible.
2. Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
-
Keep the container away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
3. Preparation and Use:
-
Always handle this compound in a well-ventilated area or a fume hood to avoid inhalation.[1]
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in the area where this compound is being handled.[1][5]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
-
Spill:
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[4]
-
Skin: Wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a clearly labeled, sealed container.
-
-
Disposal:
Workflow and Emergency Logic
The following diagram illustrates the standard workflow for handling this compound and the logical steps to follow in an emergency.
Caption: Workflow for handling this compound and emergency response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
